molecular formula C13H10BrF B14411601 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl CAS No. 83169-78-2

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Cat. No.: B14411601
CAS No.: 83169-78-2
M. Wt: 265.12 g/mol
InChI Key: GPKIBDKZOKRKTF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H10BrF and its molecular weight is 265.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83169-78-2

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

2-(bromomethyl)-1-fluoro-4-phenylbenzene

InChI

InChI=1S/C13H10BrF/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

GPKIBDKZOKRKTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CBr

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The CAS Number Informatics Challenge

When querying chemical databases for 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl , researchers often encounter a common informatics hurdle: the absence of a universally indexed Chemical Abstracts Service (CAS) Registry Number. While related positional isomers—such as 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS 193013-76-2)—are widely cataloged as commercial commodities, the specific 3-(bromomethyl)-4-fluoro isomer is frequently synthesized de novo as a proprietary intermediate in targeted drug discovery programs.

Because static registry numbers can lag behind the bleeding edge of custom synthesis, modern medicinal chemistry relies on structural identifiers (SMILES, InChI) to navigate chemical space. This whitepaper serves as an authoritative guide to the chemical identity, strategic synthesis, and analytical validation of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl, a highly versatile electrophilic building block used to generate fluorinated pharmacophores.

Chemical Identity & Physicochemical Profiling

The architectural value of this molecule lies in its trifecta of functional groups: a hydrophobic biphenyl core for binding pocket affinity, a fluorine atom for metabolic shielding, and a reactive bromomethyl group for rapid diversification.

PropertyValue / Description
Chemical Name 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl
Molecular Formula C₁₃H₁₀BrF
Molecular Weight 265.12 g/mol
Canonical SMILES FC1=C(CBr)C=C(C2=CC=CC=C2)C=C1
Electrophilic Center Benzylic Carbon (highly susceptible to Sₙ2 attack)
Key Structural Role Precursor for secondary/tertiary amines and ethers

Pharmacological Rationale: Fluorine and Benzylic Electrophiles

The strategic incorporation of this building block into a drug candidate is driven by two distinct chemical phenomena:

  • Fluorine-Induced Modulation : The introduction of a fluorine atom adjacent to the benzylic position is not merely for steric bulk. Fluorine is highly electronegative and exerts a strong inductive effect (-I) that can productively influence the pKa of adjacent ionizable centers (such as an amine installed via substitution)[1]. Furthermore, the strong C-F bond provides a "metabolic shield," preventing cytochrome P450-mediated oxidation at the otherwise vulnerable aromatic position[2].

  • Sₙ2 Reactivity of the Benzyl Bromide : The bromomethyl group acts as a premier electrophile. The adjacent aromatic ring stabilizes the transition state of nucleophilic substitution (Sₙ2) reactions via orbital overlap, allowing for rapid, high-yielding coupling with various nucleophiles (amines, thiols, alkoxides) to build complex drug libraries[3].

Strategic Synthesis Methodology

To ensure a self-validating and reproducible workflow, the synthesis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is achieved via a two-step sequence: a transition-metal-catalyzed cross-coupling followed by a radical benzylic bromination.

Step 1: Suzuki-Miyaura Cross-Coupling (Core Assembly)

Objective: Construct the biphenyl scaffold.

  • Causality: The Suzuki-Miyaura reaction is chosen for its mild conditions, high functional group tolerance, and the non-toxic nature of boronic acid byproducts compared to Stille or Negishi couplings[4].

  • Protocol:

    • In a flame-dried Schlenk flask under an argon atmosphere, charge 4-fluoro-3-methylphenylboronic acid (1.2 eq) and bromobenzene (1.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq). Note: The Pd(0) complex is essential for the initial oxidative addition into the C-Br bond of the electrophile.

    • Introduce a degassed biphasic solvent system of Toluene/Ethanol (4:1 v/v) and an aqueous solution of K₂CO₃ (2.0 eq). Note: The carbonate base quaternizes the boron atom, forming a negatively charged boronate complex that accelerates the rate-limiting transmetalation step.

    • Heat the mixture to 80 °C for 12 hours with vigorous stirring.

    • Cool, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield 4-fluoro-3-methyl-1,1'-biphenyl .

Step 2: Wohl-Ziegler Radical Bromination (Electrophile Activation)

Objective: Functionalize the inert methyl group into a reactive bromomethyl center.

  • Causality: N-Bromosuccinimide (NBS) is utilized rather than Br₂ gas because NBS provides a constant, low concentration of molecular bromine. This kinetic control, combined with the radical initiator AIBN, ensures substitution occurs exclusively at the benzylic C-H bond (which has a lower bond dissociation energy due to resonance stabilization) rather than undergoing electrophilic aromatic substitution on the biphenyl rings.

  • Protocol:

    • Dissolve 4-fluoro-3-methyl-1,1'-biphenyl (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (as a greener alternative).

    • Add NBS (1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq). Note: AIBN undergoes homolytic cleavage upon heating to initiate the radical chain reaction.

    • Reflux the mixture (80 °C) for 4-6 hours.

    • Cool to 0 °C to precipitate the succinimide byproduct. Filter, concentrate the filtrate, and purify via short-path chromatography to yield the target 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl .

Mechanistic Pathway Visualization

SynthesisPathway SM1 4-Fluoro-3-methylphenylboronic acid (Nucleophile) Rxn1 Suzuki-Miyaura Cross-Coupling [Pd(PPh3)4, K2CO3, Toluene/H2O] SM1->Rxn1 SM2 Bromobenzene (Electrophile) SM2->Rxn1 Int1 4-Fluoro-3-methyl-1,1'-biphenyl (Intermediate) Rxn1->Int1 C-C Bond Formation Rxn2 Radical Bromination [NBS, AIBN, CCl4, Δ] Int1->Rxn2 Target 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl (Target Building Block) Rxn2->Target Benzylic C-H Activation Rxn3 SN2 Nucleophilic Substitution [Amine/Nucleophile, Base] Target->Rxn3 Pharm Fluorinated Biphenyl Pharmacophore (Drug Candidate) Rxn3->Pharm Target Derivatization

Synthetic workflow and downstream application of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Analytical Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized building block before deploying it in library synthesis, the following analytical checkpoints must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The most critical diagnostic feature is the chemical shift of the benzylic protons. The precursor's methyl group appears as a singlet near ~2.3 ppm. Upon successful bromination, the strong electron-withdrawing effect of the bromine atom causes a diagnostic downfield shift, resulting in a new, distinct singlet integrating to 2 protons at ~4.5 ppm .

  • ¹⁹F NMR (CDCl₃, 376 MHz): A distinct multiplet will be observed around -115 to -120 ppm , confirming the retention of the critical fluorine atom.

  • Mass Spectrometry (GC-MS): Due to the presence of a single bromine atom, the mass spectrum will display a characteristic 1:1 isotopic doublet for the molecular ion peak (M⁺) at m/z ~264 and 266 , confirming both the molecular weight and halogen incorporation.

References

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications.1

  • Fluorine in medicinal chemistry - PubMed (Prog Med Chem). 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. 4

  • Substituent controlled reactivity switch: selective synthesis via nucleophilic substitution of benzyl bromides - The Royal Society of Chemistry. 3

  • 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl | 193013-76-2 - Sigma-Aldrich (Reference for isomeric CAS indexing).

Sources

Comprehensive Technical Guide: Structure, Properties, and Synthetic Utility of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, biaryl scaffolds serve as privileged structures. 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a highly specialized, bifunctional building block designed to introduce a rigid, metabolically stable pharmacophore into complex molecules. Featuring a hydrophobic biphenyl core, a para-substituted fluorine atom, and a highly reactive benzylic bromide, this compound is a critical intermediate in the synthesis of cholesterol absorption inhibitors (such as azetidinone derivatives) [1] and novel organic semiconductors.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows, empowering researchers to leverage this compound with high precision and reproducibility.

Structural & Physicochemical Profiling

The molecular architecture of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is defined by three synergistic components:

  • The Biphenyl Core: Confers significant lipophilicity and structural rigidity, essential for binding to deep hydrophobic pockets in target proteins.

  • The 4-Fluoro Substituent: Fluorine's strong inductive electron-withdrawing effect (-I) modulates the electron density of the proximal ring. Crucially, in drug design, this fluorine atom blocks cytochrome P450-mediated metabolic oxidation at the metabolically vulnerable para position.

  • The 3-Bromomethyl Group: Acts as the primary vector for functionalization. The benzylic position is highly activated for nucleophilic attack, making it an ideal electrophile.

Quantitative Data Summary
PropertyValue (Theoretical)Causal Significance
Molecular Formula C₁₃H₁₀BrFDefines the stoichiometric baseline for cross-coupling and alkylation.
Molecular Weight 265.12 g/mol Critical for precise molar equivalent calculations in micro-scale synthesis.
LogP (Estimated) ~4.2High lipophilicity dictates the use of aprotic solvents (e.g., DMF, THF, PhCF₃) to ensure complete dissolution during reactions.
Electrophilic Center Benzylic Carbon (C3)Activated by the adjacent phenyl ring; serves as the primary site for S_N2 attack.
Inductive Modulator Fluorine (C4)The -I effect of fluorine slightly increases the electrophilicity of the benzylic carbon, accelerating nucleophilic substitution rates.

Chemical Reactivity & Mechanistic Pathways

S_N2 Alkylation Dynamics

As a primary benzyl halide, 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl undergoes bimolecular nucleophilic substitution (S_N2) with exceptional efficiency. While benzylic systems can theoretically proceed via S_N1 pathways due to resonance stabilization of the intermediate carbocation, the strongly electron-withdrawing fluorine atom at the ortho position (relative to the bromomethyl group) destabilizes positive charge buildup. Consequently, the S_N2 pathway is heavily favored, ensuring high stereochemical fidelity and minimizing rearrangement byproducts.

Furthermore, benzyl bromides are highly susceptible to competitive hydrolysis [2]. Therefore, all alkylation reactions must be conducted under strictly anhydrous conditions to prevent the formation of the corresponding benzyl alcohol.

SN2_Pathway Nu Nucleophile (e.g., 2° Amine) TS [ S_N2 Transition State ] Pentacoordinate Carbon Nu->TS Nucleophilic Attack E 3-(Bromomethyl)-4-fluoro- 1,1'-biphenyl E->TS Benzylic Activation Prod Alkylated Biaryl Product TS->Prod Bond Formation LG Bromide Ion (Leaving Group) TS->LG Bond Cleavage

Bimolecular nucleophilic substitution (S_N2) pathway of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating physical and chemical indicators of reaction progress.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

The most efficient route to synthesize this compound is the radical bromination of 4-fluoro-3-methyl-1,1'-biphenyl using N-Bromosuccinimide (NBS) [3]. We utilize the Goldfinger mechanism, where NBS acts as a steady, low-concentration source of Br₂, preventing unwanted electrophilic aromatic substitution.

Causality in Reagent Selection:

  • Initiator: Azobisisobutyronitrile (AIBN) is chosen over benzoyl peroxide because it decomposes at a predictable rate at 75°C without introducing strongly oxidizing oxygen-centered radicals that could degrade the biaryl system.

  • Solvent: Trifluorotoluene (PhCF₃) is utilized as a green-chemistry replacement for the highly toxic, ozone-depleting Carbon Tetrachloride (CCl₄), maintaining the necessary density differential for visual validation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 4-fluoro-3-methyl-1,1'-biphenyl in 40 mL of anhydrous PhCF₃.

  • Reagent Addition: Add 10.5 mmol of recrystallized NBS and 0.2 mmol of AIBN. The unreacted NBS will settle at the bottom of the flask due to its high density.

  • Thermal Initiation: Attach a reflux condenser and heat the mixture to 75–80°C with vigorous stirring.

  • Self-Validation (Visual Cue): Monitor the reaction visually. As the reaction proceeds, the dense NBS is consumed, and the less dense byproduct, succinimide, forms and floats to the surface of the solvent. The reaction is deemed complete when all solid material has migrated to the top (~2–4 hours).

  • Quenching & Isolation: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the suspension through a Celite pad. Wash the organic filtrate with saturated aqueous sodium thiosulfate (to destroy residual Br₂) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure benzyl bromide.

Synthesis_Workflow Step1 1. Precursor Dissolution 4-fluoro-3-methyl-1,1'-biphenyl in PhCF3 Step2 2. Reagent Addition Add NBS (1.05 eq) & AIBN (0.02 eq) Step1->Step2 Step3 3. Thermal Initiation Reflux at 75-80°C under Argon Step2->Step3 Step4 4. Visual Validation Succinimide floats to surface Step3->Step4 Step5 5. Workup & Isolation Filtration, Aqueous Wash, Concentration Step4->Step5

Wohl-Ziegler bromination workflow for synthesizing 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Protocol 2: N-Alkylation of a Secondary Amine (Pharmacophore Assembly)

When utilizing 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl to alkylate an amine, managing the hydrobromic acid (HBr) byproduct is critical to prevent protonation of the nucleophile.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the target secondary amine and 1.1 eq of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that effectively scavenges HBr without competing with the amine for the electrophile.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Validation: Monitor via LC-MS. The disappearance of the benzyl bromide peak and the emergence of the product mass (M+H) confirms conversion.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by brine. Dry and concentrate for downstream purification.

Handling, Safety, and Stability

As a benzyl bromide derivative, this compound is a potent lachrymator and an irreversible alkylating agent.

  • PPE & Engineering Controls: Must be handled exclusively inside a certified chemical fume hood using nitrile gloves and safety goggles.

  • Storage: The compound is highly moisture-sensitive. Atmospheric water will slowly hydrolyze the bromomethyl group into a hydroxymethyl group, releasing corrosive HBr gas. It must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C in a tightly sealed, light-resistant container.

References

  • Title:4-biarylyl-1-phenylazetidin-2-ones (WO2006124713A2)
  • Title: Neighboring ortho carboxyl group participation and alpha-deuterium isotope effects in the hydrolysis of benzyl bromides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Wohl–Ziegler bromination (Mechanistic Overview) Source: Wikipedia / Organic Chemistry Portal URL: [Link]

Strategic Synthesis and Application of Fluorinated Biphenyl Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl benzyl bromides represent a "privileged scaffold" in modern medicinal chemistry. They serve as the structural linchpin for a vast array of angiotensin II receptor antagonists (sartans), NEP inhibitors, and liquid crystalline materials.[1] This guide moves beyond standard textbook definitions to address the practical engineering of these intermediates—specifically focusing on the synergistic effects of fluorine substitution on metabolic stability and the rigorous control required during the radical bromination of the benzylic position.

Part 1: Structural Significance in Drug Design[1]

The incorporation of fluorine into the biphenyl scaffold is rarely accidental. It is a calculated maneuver to modulate the physicochemical profile of the drug candidate without altering its steric footprint significantly (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

The "Fluorine Effect" on the Biphenyl Core
  • Metabolic Blocking: The biphenyl system is prone to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes, typically at the para positions. Substituting hydrogen with fluorine at the 4'-position effectively blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the molecule.[2]
    
  • Lipophilicity Modulation: Fluorination alters the

    
     and 
    
    
    
    of the biphenyl core. While generally increasing lipophilicity, the high electronegativity of fluorine reduces the electron density of the aromatic ring (
    
    
    -acidity), altering how the drug interacts with hydrophobic pockets in GPCRs.
The Benzyl Bromide "Linchpin"

The bromomethyl group (


) is the critical electrophilic handle. It allows for the rapid attachment of pharmacophores (tetrazoles, imidazoles, carboxylates) via 

reactions.[1][2] However, its high reactivity makes it a double-edged sword: it is a potent alkylating agent but also highly susceptible to hydrolysis and dimerization during synthesis.[1][2]

Part 2: Synthetic Architectures & Mechanism[1]

The synthesis of these intermediates typically follows a convergent strategy: construction of the biaryl core followed by functionalization of the benzylic position.

Retrosynthetic Logic

The most robust route involves a Suzuki-Miyaura coupling to establish the fluorinated biaryl framework, followed by a Wohl-Ziegler radical bromination.[2]

Retrosynthesis Target Target: Fluorinated Biphenyl Benzyl Bromide Precursor Precursor: Fluorinated Methyl Biphenyl Target->Precursor Wohl-Ziegler (NBS, Radical Init.) Boronic Fragment A: 4-Fluorophenyl boronic acid Precursor->Boronic Suzuki-Miyaura (Pd(0), Base) Halide Fragment B: 4-Bromotoluene Precursor->Halide

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core followed by radical functionalization.[2]

The Wohl-Ziegler Mechanism (Critical Control Point)

The conversion of the methyl group to a bromomethyl group using N-Bromosuccinimide (NBS) is the industry standard. However, "over-bromination" (forming the benzal dibromide) is a common failure mode.

Mechanistic Insight: The reaction relies on a low, steady-state concentration of


.[1][2] NBS acts as a reservoir, reacting with HBr (produced in the propagation step) to regenerate 

. If the reaction is run too "wet" or without sufficient radical flux, the HBr concentration spikes, leading to acid-catalyzed side reactions or stalled conversion.[1][2]

WohlZiegler Initiator Initiator (AIBN) Heat/Light Br_Rad Br• Radical Initiator->Br_Rad Initiation Benzylic_Rad Ar-CH2• (Benzylic Radical) Br_Rad->Benzylic_Rad + Substrate (-HBr) Substrate Ar-CH3 (Methyl Biphenyl) Product Ar-CH2Br (Product) Benzylic_Rad->Product + Br2 (-Br•) HBr HBr Br2 Br2 HBr->Br2 + NBS (-Succinimide) NBS NBS Succinimide Succinimide Br2->Br_Rad Recycle

Figure 2: The Goldfinger mechanism for Wohl-Ziegler bromination.[1][2][3] The red dashed line represents the critical HBr scavenging step by NBS.

Part 3: Critical Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-fluoro-4-methylbiphenyl.[1][2]

Reagents:

  • 4-Bromotoluene (1.0 eq)[1][2][3]

  • 4-Fluorophenylboronic acid (1.2 eq)[1][2]

  • 
     (1-3 mol%) or 
    
    
    
    /SPhos for difficult substrates.[2]
  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

Protocol:

  • Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and solvent. Sparge with Argon for 15 minutes. Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst and base under a positive pressure of Argon.

  • Reflux: Heat to mild reflux (80-90°C) for 4-12 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallization from Ethanol is often sufficient for these highly crystalline intermediates.[1]

Step 2: Radical Bromination (Wohl-Ziegler)

Objective: Synthesis of 4'-fluoro-4-(bromomethyl)biphenyl.[1][2]

Reagents:

  • 4'-fluoro-4-methylbiphenyl (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized or stored desiccated.[1][2]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[2]

  • Solvent: Trifluorotoluene (

    
    ) or Chlorobenzene (
    
    
    
    ). Avoid
    
    
    due to toxicity/regulatory bans.

Protocol:

  • Preparation: Dissolve the biaryl substrate in anhydrous

    
     (0.2 M concentration).
    
  • Addition: Add NBS and AIBN.

  • Initiation: Heat the mixture to reflux.

    • Visual Cue: The dense, white NBS solid at the bottom will gradually disappear and float to the top as lighter Succinimide. A color change from pale yellow to orange (transient

      
      ) and back to yellow often indicates successful initiation.
      
  • Monitoring: Monitor strictly by HPLC/NMR. Stop the reaction when the ratio of Product:Dibromide is optimal (usually ~90-95% conversion). Do not chase 100% conversion; the rate of dibromination increases significantly as substrate depletes.

  • Workup: Cool to 0°C to precipitate Succinimide completely. Filter. Wash the filtrate with water (to remove residual Succinimide/HBr) and brine.

  • Stabilization: Add a trace of stabilizer (e.g., propylene oxide) if storing for long periods to scavenge HBr.[1]

Part 4: Quality Control & Stability Data

Analytical Specifications

The following table summarizes the expected analytical profile for a high-quality intermediate.

ParameterSpecificationMethodCausality/Note
Appearance White to off-white crystalline solidVisualYellowing indicates free

or conjugation.[1][2]
Purity (HPLC) > 97.0%UV @ 254nmImpurities are likely unreacted methyl (SM) or dibromo species.[2]
1H NMR (

)
Singlet,

4.50 - 4.55 ppm

Shift is distinct from methyl (

2.[1][2]4) and dibromomethyl (

6.6).
Moisture < 0.5%Karl FischerCritical: Water causes hydrolysis to benzyl alcohol.[1]
Lachrymator PositiveSafetyHandle in fume hood only.[1] Destroys mucous membranes.[1]
Troubleshooting Common Failure Modes

Issue: High levels of dibromo impurity (


).
  • Cause: High local concentration of bromine or running the reaction too long.

  • Fix: Reduce NBS equivalents to 0.95 eq. Stop reaction at 90% conversion. Use a solvent with higher dielectric constant (e.g., Acetonitrile/PhCl mixes) to stabilize the polar transition state of the mono-bromination over the radical dibromination.

Issue: Reaction fails to initiate.

  • Cause: "Dead" initiator or wet solvent.[1]

  • Fix: Add a few drops of

    
     solution to "jumpstart" the radical chain. Ensure AIBN is stored cold and not decomposed.
    

References

  • Suzuki, A. (1991).[1] Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure and Applied Chemistry, 63(3), 419-422.[1][2] Link[2]

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1][2] Link

  • Podgoršek, A., Zupan, M., & Iskra, J. (2009).[1][2] Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450.[1][2] Link[2]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1][2] Link

  • Cantillo, D., et al. (2013).[1][2] Flash Photochemical Benzylic Bromination using N-Bromosuccinimide in Continuous Flow. Journal of Organic Chemistry, 79(1), 223-229.[1][2][4] Link

Sources

The 3-Substituted-4-Fluorobiphenyl Scaffold: A Privileged Motif for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3][4] Among the vast array of fluorinated building blocks, the 3-substituted-4-fluorobiphenyl scaffold has emerged as a particularly valuable and privileged motif. Its unique structural and electronic features provide a robust platform for developing potent and selective therapeutics across a range of disease areas, including inflammatory disorders and oncology.[5][6] This guide provides an in-depth analysis of the synthesis, application, and underlying chemical principles of 3-substituted-4-fluorobiphenyl building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the 4-Fluorobiphenyl Core

The biphenyl moiety is a common structural feature in many biologically active compounds, offering a rigid yet conformationally adaptable backbone for interacting with protein targets.[5][7][8] The addition of a fluorine atom at the 4-position of one phenyl ring is not a trivial substitution; it is a deliberate design choice intended to confer specific, advantageous properties.

Key Physicochemical Impacts of 4-Fluorine Substitution:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing a fluorine atom at the 4-position (a para position) effectively blocks a common site of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's metabolic half-life and oral bioavailability.[1][9][10]

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. This can enhance binding affinity to target proteins through favorable electrostatic or dipole interactions, such as with backbone amides in an active site.[1][4][11]

  • Lipophilicity and Permeability: While often increasing lipophilicity, fluorine's impact is highly contextual. Strategic fluorination can fine-tune a molecule's overall lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, improving crucial parameters like membrane permeability.[2][11][12]

These combined effects make the 4-fluorobiphenyl core a highly desirable starting point for library synthesis and lead optimization. The 3-position provides a convenient vector for introducing a wide range of functional groups to explore structure-activity relationships (SAR) and target specific interactions.

Core Synthetic Methodologies: Building the Scaffold

The construction of 3-substituted-4-fluorobiphenyls relies heavily on robust and versatile palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and consistently high yields, making them the workhorses for accessing this scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for constructing the core biphenyl C-C bond. It involves the coupling of an aryl boronic acid (or ester) with an aryl halide.[13] For this scaffold, the reaction typically couples a substituted phenylboronic acid with a 3-substituted-4-fluorobromo- or iodo-benzene.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 3-Substituted-4-Fluorophenyl Halide (Br, I) Product 3-Substituted-4-Fluorobiphenyl ArylHalide->Product Suzuki Coupling BoronicAcid Aryl Boronic Acid or Ester BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 3-substituted-4-fluorophenyl halide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.[14]

  • Solvent Addition: Add a degassed solvent system. A mixture of dimethoxyethane (DME) and water or toluene and water is frequently used.[14]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure 3-substituted-4-fluorobiphenyl.[15]

Buchwald-Hartwig Amination for C-N Bond Formation

When the desired substituent at the 3-position is an amine, the Buchwald-Hartwig amination is the method of choice.[16] This reaction couples an amine with an aryl halide, providing direct access to anilines and related structures that are critical for many drug scaffolds.[17][18]

Buchwald_Hartwig_Workflow ArylHalide 4-Fluoro-3-Halobiphenyl Product 3-Amino-4-Fluorobiphenyl Derivative ArylHalide->Product Buchwald-Hartwig Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Phosphine Ligand (e.g., X-Phos, BINAP) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., KOt-Bu, Cs₂CO₃) Base->Product

Caption: General workflow for Buchwald-Hartwig C-N amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried, sealable reaction vessel under an inert atmosphere, add the aryl halide (e.g., 3-bromo-4-fluorobiphenyl) (1.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the appropriate phosphine ligand (e.g., X-Phos or BINAP, 4-10 mol%).[17][18]

  • Base and Amine Addition: Add the base, typically a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) (1.5-2.5 eq.).[17] Then, add the amine coupling partner (1.2-1.5 eq.).

  • Solvent and Reaction: Add a degassed anhydrous solvent such as toluene or dioxane. Seal the vessel and heat the mixture to 100-120 °C, often with microwave irradiation to accelerate the reaction.[17]

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete (typically 1-8 hours), cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues.[18]

  • Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired C-N coupled product.

Applications in Medicinal Chemistry: Case Studies

The utility of the 3-substituted-4-fluorobiphenyl scaffold is best illustrated through its successful application in drug discovery programs.

p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1.[6][] Its inhibition is a key strategy for treating inflammatory diseases such as rheumatoid arthritis.[6] Many potent p38 inhibitors feature a 4-fluorophenyl group that binds deep within the ATP-binding pocket of the enzyme.[20][21]

The 3-substituted-4-fluorobiphenyl scaffold serves as an excellent platform for developing such inhibitors. The 4-fluorophenyl moiety acts as the "hinge-binding" anchor, while substituents at the 3-position can be tailored to interact with other regions of the active site or to optimize pharmacokinetic properties.[21]

p38_Pathway Stimuli Stress Stimuli (Cytokines, UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK ATP-Binding Site MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (TNF-α, IL-1β Production) Substrates->Response Inhibitor 3-Sub-4-Fluorobiphenyl Inhibitor Inhibitor->p38:port Binds & Blocks

Caption: p38 MAPK signaling pathway and site of inhibition.

Emerging Therapeutic Areas

The versatility of this scaffold extends beyond p38 kinase. Derivatives have shown promise in a variety of other contexts:

  • Osteoarthritis: As inflammation is a key component in the progression of osteoarthritis, compounds targeting inflammatory pathways are of high interest.[22][23]

  • Bone Resorption Inhibitors: Biphenyl carboxylic acid derivatives have been identified as a novel class of drugs for treating diseases characterized by excessive osteoclast activation, such as osteoporosis.[7]

  • Hedgehog Signaling Pathway Antagonists: Ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, which is crucial in the Hedgehog signaling pathway implicated in some cancers.[24]

Data Summary: Physicochemical and ADME Properties

The strategic introduction of fluorine and other substituents allows for the fine-tuning of key drug-like properties. The following table summarizes the general effects observed when modifying the 3-substituted-4-fluorobiphenyl scaffold.

PropertyInfluence of 4-Fluoro GroupInfluence of 3-Position Substituent (R)Rationale & Goal
Metabolic Stability Increases (Blocks para-hydroxylation)Varies; can introduce or block metabolic sitesEnhance half-life, improve oral exposure[2][12]
Lipophilicity (cLogP) Generally increases vs. C-HHighly variable based on R-group polarityOptimize for permeability and solubility balance[10][11]
Aqueous Solubility Generally decreases Can be increased with polar/ionizable groupsImprove dissolution and absorption
Target Potency (IC₅₀) Often improves via electronic interactionsPrimary driver of SAR; tailored for target bindingAchieve high on-target activity
pKa (of basic centers) Lowers pKa of adjacent basic nitrogensCan be used to introduce or modify basic centersModulate target binding and reduce off-target effects (e.g., hERG)[25]

Conclusion and Future Outlook

The 3-substituted-4-fluorobiphenyl scaffold is a validated and highly effective building block in medicinal chemistry. Its synthetic accessibility via robust palladium-catalyzed methods, combined with the predictable and beneficial effects of the 4-fluoro substituent, makes it a powerful platform for lead discovery and optimization. By providing a metabolically stable anchor and a versatile position for SAR exploration, this scaffold allows chemists to efficiently address the complex, multi-parameter challenges of modern drug design. As our understanding of target biology deepens and synthetic methods continue to evolve, the 3-substituted-4-fluorobiphenyl core will undoubtedly remain a privileged and frequently utilized motif in the development of next-generation therapeutics.

References

  • Khan, A. & de Brito Morley, C. (1978). Synthesis of substituted fused pyrrolo[3,4-b]coumarins. Referenced in an overview on MDPI.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Shinde, S. et al. (n.d.).
  • Lee, K. et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed. [Link]

  • Jain, R. K. et al. (2009). Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists. PubMed. [Link]

  • Lu, G. et al. (n.d.).
  • Abdel-Maksoud, M. S. et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. MDPI. [Link]

  • Unknown Author. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
  • Unknown Author. (n.d.). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
  • Unknown Author. (n.d.).
  • Da Silva, J. et al. (1997). Blockade of p38 mitogen-activated protein kinase pathway inhibits inducible nitric-oxide synthase expression in mouse astrocytes. PubMed. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Unknown Author. (2017).
  • Shinde, S. et al. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Unknown Author. (n.d.). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
  • Unknown Author. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Lee, J. K. & Kim, Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Lång, P. et al. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. PubMed. [Link]

  • Shinde, S. et al. (n.d.). Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.
  • Al-Masoudi, N. A. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Ali, I. et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Unknown Author. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Henary, M. et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Unknown Author. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • Pargellis, C. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Syrris.
  • Ranu, B. C. et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • El-Gazzar, M. G. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Unknown Author. (n.d.).
  • Regan, J. et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]

  • Henary, M. et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
  • Harrison, P. (2024). Investigational Drugs Look Promising for Osteoarthritis Pain. Medscape.
  • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

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A Senior Application Scientist's Guide to 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl: Synthesis, Applications, and Sourcing for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount to innovation. Among these, fluorinated biphenyls represent a cornerstone in modern medicinal chemistry and materials science. This in-depth technical guide focuses on a particularly valuable, yet specialized building block: 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl . We will delve into its synthesis, explore its vast potential in various research applications, and provide insights into sourcing this key intermediate.

The Strategic Importance of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl in Synthesis

The structure of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a testament to rational molecular design. It combines three key features that make it a highly versatile reagent:

  • The Biphenyl Scaffold: This rigid, aromatic core is a privileged structure in numerous biologically active compounds and functional materials.[1][2]

  • The Fluorine Substituent: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The strategic placement of fluorine is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles.[3]

  • The Bromomethyl Group: This functional group serves as a highly reactive handle for a wide array of chemical transformations. The benzylic position of the bromine atom makes it particularly susceptible to nucleophilic substitution and radical reactions, enabling the facile introduction of diverse functionalities.

Synthesis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl: A Two-Step Approach

The synthesis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is best approached through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a selective benzylic bromination.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the palladium-catalyzed cross-coupling of a suitable boronic acid or ester with a halogenated precursor. A logical and efficient route is the reaction of phenylboronic acid with 3-bromo-4-fluoro-toluene.

Reaction Scheme:

This reaction is a cornerstone of modern organic synthesis, renowned for its high yields and broad functional group tolerance.[2]

Experimental Protocol: Synthesis of 4-Fluoro-3-methyl-1,1'-biphenyl

Materials:

  • 3-Bromo-4-fluorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromo-4-fluorotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-fluoro-3-methyl-1,1'-biphenyl.

Step 2: Benzylic Bromination

With the 4-fluoro-3-methyl-1,1'-biphenyl in hand, the next step is the selective bromination of the benzylic methyl group. The use of N-bromosuccinimide (NBS) with a radical initiator is the method of choice for this transformation, as it provides a low concentration of bromine, minimizing side reactions.[5] A protocol for a closely related substrate, 2-fluoro-3-methyl-[1,1'-biphenyl], provides a reliable template for this reaction.[6]

Reaction Scheme:

Experimental Protocol: Synthesis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Materials:

  • 4-Fluoro-3-methyl-1,1'-biphenyl

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoro-3-methyl-1,1'-biphenyl (1.0 eq.) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide.

  • Irradiate the mixture with a UV lamp or heat to reflux.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

  • The product can be further purified by flash column chromatography if necessary.

Physicochemical Properties and Safety Data

While specific experimental data for 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is not widely published, its properties can be inferred from its constituent parts and similar molecules.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₃H₁₀BrF-
Molecular Weight 265.12 g/mol -
Appearance Likely a solid at room temperatureBased on similar biphenyl derivatives
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate)General property of similar organic compounds
Purity (Typical) >95% (as a custom synthesis product)Standard for research-grade chemicals

Safety Information:

Benzylic bromides are lachrymators and should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique structural features of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl make it a valuable building block in several areas of research:

Medicinal Chemistry and Drug Discovery

The primary application of this reagent lies in the synthesis of novel drug candidates. The bromomethyl group allows for the facile introduction of the fluorobiphenyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This can be used to:

  • Introduce a key pharmacophore: The fluorinated biphenyl unit is present in numerous approved drugs and clinical candidates.[4]

  • Explore Structure-Activity Relationships (SAR): By reacting 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl with a library of nucleophiles, a diverse set of analogues can be rapidly synthesized to probe the SAR of a lead compound.

  • Develop PROTACs and other targeted therapies: The reactive handle can be used to attach the fluorobiphenyl fragment to linker molecules in the development of proteolysis-targeting chimeras (PROTACs) and other targeted therapeutic modalities.

Illustrative Experimental Workflow: Nucleophilic Substitution

This workflow demonstrates the general procedure for reacting 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl with a generic nucleophile (Nu-H).

G reagents 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl + Nucleophile (Nu-H) + Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., DMF, Acetonitrile) reagents->solvent Dissolve reaction Reaction at RT to elevated temperature solvent->reaction Stir workup Aqueous Workup (Extraction with organic solvent) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Isolate product Final Product (Ph-C₆H₃(F)(CH₂Nu)) purification->product Characterize

Caption: General workflow for nucleophilic substitution.

Materials Science

The rigid biphenyl core and the presence of a fluorine atom make this compound a potential precursor for the synthesis of novel organic materials, including:

  • Liquid Crystals: Biphenyl-containing molecules are known to exhibit liquid crystalline properties.[8]

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the development of materials for OLEDs to tune their electronic properties.

Sourcing and Chemical Suppliers

As a specialized building block, 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is not as readily available as its precursors. However, several reputable chemical suppliers offer custom synthesis services and may be able to provide this compound upon request.

Potential Suppliers for Precursors and Custom Synthesis:

  • ChemScene: Offers a range of related biphenyl compounds and provides custom synthesis services.[9][10]

  • BLDpharm: Lists various brominated and fluorinated biphenyl derivatives.[11]

  • MilliporeSigma (Sigma-Aldrich): A major supplier of research chemicals, including precursors for the synthesis.

  • Santa Cruz Biotechnology (SCBT): Provides a variety of chemical reagents for research.[12]

  • CymitQuimica: Offers a selection of fluorinated and brominated organic compounds.[13]

  • Advanced ChemBlocks: Specializes in providing building blocks for drug discovery.[14]

When sourcing this compound, it is advisable to inquire about purity, lead times for custom synthesis, and the availability of a certificate of analysis.

Conclusion

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a highly valuable and versatile building block for advanced research in medicinal chemistry and materials science. Its synthesis, while requiring a two-step process, utilizes well-established and reliable chemical transformations. The strategic combination of a fluorinated biphenyl core with a reactive bromomethyl handle provides researchers with a powerful tool for the design and synthesis of novel molecules with tailored properties. While direct commercial availability may be limited, custom synthesis from reputable suppliers offers a viable route to accessing this important intermediate.

References

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Technical Whitepaper: Molecular Characterization and Synthesis of C₁₃H₁₀BrF Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural class of C₁₃H₁₀BrF biphenyl derivatives , a critical scaffold in medicinal chemistry and materials science. With a molecular weight of approximately 265.12 g/mol , these compounds serve as versatile intermediates for generating biaryl-based pharmaceuticals (e.g., flunarizine analogs) and liquid crystal mesogens.

This document distinguishes between the two primary isomeric subclasses governed by the formula C₁₃H₁₀BrF:

  • Ring-Substituted Aryl Bromides: (e.g., 3-bromo-4'-fluoro-4-methyl-1,1'-biphenyl) – Used for cross-coupling extensions.[1][2]

  • Side-Chain Benzyl Bromides: (e.g., 4'-(bromomethyl)-2-fluoro-1,1'-biphenyl) – Used for alkylation and linker chemistry.[1][2]

Molecular Identity and Physicochemical Properties[2][3][4][5][6][7][8]

Elemental Composition & Mass Spectrometry

The formula C₁₃H₁₀BrF indicates a biphenyl core (


) with a single methyl group (

) or methylene bridge, substituted with one bromine and one fluorine atom.
PropertyValueTechnical Note
Molecular Formula

Degree of Unsaturation = 8 (2 rings + 6

bonds)
Monoisotopic Mass 263.9950 Da Based on

and

Average Mol.[1][2][3][4][5][6] Weight 265.12 g/mol Weighted average of natural isotopes
Isotope Pattern ~1:1 doubletThe

:

ratio (50.7 : 49.3) creates a distinct M and M+2 doublet in Mass Spec, essential for identification.
Structural Isomerism

The reactivity of the molecule is dictated by the location of the bromine atom.

  • Type A: Aryl Bromide (Ar-Br) [1][2]

    • Structure: Bromine is attached directly to the phenyl ring.

    • Reactivity: Inert to

      
      ; highly reactive in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
      
    • Example: 3-bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS 2145093-89-4).[1][2][6]

  • Type B: Benzyl Bromide (Ar-CH₂-Br) [1][2]

    • Structure: Bromine is attached to the methyl group (bromomethyl).

    • Reactivity: Highly reactive electrophile for

      
       displacement by amines/thiols.
      
    • Example: 4'-(bromomethyl)-2-fluoro-1,1'-biphenyl (CAS 193013-76-2).[1][2]

Synthetic Architectures

The synthesis of C₁₃H₁₀BrF derivatives requires precise regiocontrol. We present two validated protocols depending on the target isomer.

Protocol A: Synthesis of Aryl Bromide Variants (Suzuki Coupling)

Target: 3-bromo-4'-fluoro-4-methyl-1,1'-biphenyl This route assembles the biphenyl core while preserving the aryl bromide for future functionalization.[1][2]

Reagents:

  • Coupling Partner 1: 2-Bromo-1-iodo-4-methylbenzene (Selective reactivity at Iodo position).[1][2]

  • Coupling Partner 2: (4-Fluorophenyl)boronic acid.

  • Catalyst:

    
     (Chosen for stability and selectivity).
    

Step-by-Step Methodology:

  • Dissolution: In a Schlenk flask, dissolve 1.0 eq of the dihalo-toluene and 1.1 eq of boronic acid in 1,4-dioxane/water (4:1 v/v).

  • Base Addition: Add 2.5 eq of

    
    . Degas with 
    
    
    
    for 15 minutes.
    • Why: Oxygen poisons the Pd(0) species; carbonate promotes the transmetallation step.

  • Catalysis: Add 3 mol%

    
    . Heat to 90°C for 12 hours.
    
    • Mechanism:[2][7][8] The oxidative addition occurs preferentially at the C-I bond (weaker than C-Br), leaving the C-Br bond intact for subsequent transformations.[1][2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Benzyl Bromide Variants (Radical Bromination)

Target: 4'-(bromomethyl)-2-fluoro-1,1'-biphenyl This route functionalizes an existing methyl-biphenyl core.[1][2]

Reagents:

  • Substrate: 2-Fluoro-4'-methyl-1,1'-biphenyl.[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS).

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

Step-by-Step Methodology:

  • Solvation: Dissolve substrate in anhydrous

    
     or Trifluorotoluene (greener alternative).
    
  • Addition: Add 1.05 eq NBS and 0.1 eq AIBN.

  • Reflux: Heat to reflux (80°C) under

    
    .
    
    • Visual Cue: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

  • Quench: Cool and filter off succinimide. Concentrate filtrate.

    • Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision-making process for synthesizing specific C₁₃H₁₀BrF isomers based on the required reactivity profile (Electrophilic vs. Nucleophilic potential).

SynthesisStrategy Start Target: C13H10BrF Derivative Decision Required Reactivity? Start->Decision RouteA Type A: Aryl Bromide (Cross-Coupling Handle) Decision->RouteA Need Pd-Catalysis Handle RouteB Type B: Benzyl Bromide (Alkylation Agent) Decision->RouteB Need SN2 Electrophile StepA1 Select Substrate: 2-Bromo-1-iodo-4-methylbenzene RouteA->StepA1 StepB1 Select Substrate: Fluoro-methylbiphenyl RouteB->StepB1 StepA2 Reaction: Suzuki Coupling (Site-Selective at C-I) StepA1->StepA2 ProdA Product: 3-bromo-4'-fluoro- 4-methyl-1,1'-biphenyl StepA2->ProdA StepB2 Reaction: Radical Bromination (NBS / AIBN) StepB1->StepB2 ProdB Product: 4'-(bromomethyl)- 2-fluoro-1,1'-biphenyl StepB2->ProdB

Figure 1: Retrosynthetic decision tree for selecting the optimal pathway based on the desired position of the bromine atom.[1][2]

Analytical Characterization

To validate the synthesis of C₁₃H₁₀BrF, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (Type A - Aryl Methyl): Look for a sharp singlet integrating to 3H around

    
     2.3 - 2.4 ppm .[1][2] The aromatic region (
    
    
    
    7.0 - 7.8) will show complex splitting due to F-H coupling (
    
    
    Hz).[2]
  • ¹H NMR (Type B - Benzyl Bromide): The methyl singlet shifts significantly downfield to

    
     4.5 ppm  (benzylic 
    
    
    
    ) and integrates to 2H.[1][2]
Mass Spectrometry (MS)
  • Isotope Pattern: The presence of Br results in two peaks of nearly equal intensity at m/z 264 (M) and m/z 266 (M+2) .

  • Fragmentation:

    • Type A often loses the methyl group (

      
      ) or Br (
      
      
      
      ).[1][2]
    • Type B typically shows a tropylium ion formation or loss of the benzyl bromide fragment (

      
      ).[2]
      

References

  • Advanced ChemBlocks. (2026). Product Specification: 3-bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS 2145093-89-4).[1][2][6] Retrieved from

  • Sigma-Aldrich. (2025). 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl Properties and Safety Data. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Bromo-2-fluorobiphenyl Derivatives. Retrieved from

  • BenchChem. (2025).[9][8] Technical Guide to Bromobiphenyl Synthesis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Novel Fluorinated Biaryl Intermediates: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has transitioned from a niche tactic to a mainstream strategy for optimizing molecular properties.[1][2] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—provide medicinal chemists with a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[3][5] More than half of newly approved small-molecule drugs now feature fluorine, underscoring its role in overcoming common development hurdles like poor metabolic stability and off-target effects.[2]

When this "magic bullet" atom is integrated into a biaryl scaffold—a privileged structure in medicinal chemistry known for its rigid conformation and ability to engage with biological targets—the resulting fluorinated biaryl intermediates become exceptionally valuable. These intermediates serve as high-potential building blocks for creating next-generation therapeutics across a spectrum of diseases, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6]

This guide provides a comprehensive overview of novel fluorinated biaryl intermediates, focusing on the scientific rationale behind their use, cutting-edge synthetic methodologies, and practical applications in drug development.

Part 1: The Physicochemical Impact of Fluorine on Drug Properties

The decision to introduce fluorine is driven by its ability to predictably modulate key molecular properties. Understanding these effects is crucial for rational drug design.

Metabolic Stability and Bioavailability

One of the primary reasons for fluorination is to enhance a drug's metabolic stability.[4][7] Many drug candidates fail due to rapid breakdown by cytochrome P450 (CYP) enzymes in the liver, often through oxidation at metabolically labile C-H bonds. By replacing a hydrogen atom with a fluorine atom at these "soft spots," chemists can effectively block this metabolic pathway. The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby prolonging the drug's half-life and increasing its bioavailability.[1][5] This allows for less frequent dosing and a more sustained therapeutic effect.[7]

Modulation of pKa and Lipophilicity

Fluorine's intense electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[4][5] For instance, adding a fluorine atom to an aromatic ring can lower the pKa of a nearby amine, making it less basic. This modification can be critical for improving oral absorption, as it ensures the drug remains in a more neutral, membrane-permeable state in the gastrointestinal tract.[4]

The effect on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase the lipophilicity of an aromatic ring, highly fluorinated groups like trifluoromethyl (CF3) can sometimes decrease it or serve as a lipophilic hydrogen bond donor.[1] This tunability allows for fine-tuning a molecule's solubility and permeability, which are critical for reaching its biological target.[2]

Enhanced Binding Affinity and Selectivity

Fluorine can improve a drug's binding affinity to its target protein through several mechanisms. It can engage in favorable electrostatic interactions, such as dipole-dipole or multipolar interactions with the protein backbone. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, locking it into a bioactive shape that fits more snugly into the target's binding pocket.[1] This can lead to greater potency and selectivity, reducing the likelihood of off-target effects and improving the overall safety profile of the drug.[7]

G Figure 1: Causality of Fluorine's Impact in Drug Design cluster_0 Core Properties cluster_1 Physicochemical Effects cluster_2 Pharmacological Outcomes A Fluorine's Core Properties B High Electronegativity Small van der Waals Radius Strong C-F Bond D Blocks Metabolic Oxidation B->D E Lowers pKa of Proximal Amines B->E F Alters Lipophilicity (LogP) B->F G Induces Favorable Conformation B->G C Modulated Physicochemical Effects I Increased Metabolic Stability D->I K Improved Membrane Permeability E->K F->K L Higher Binding Affinity & Potency G->L H Improved Drug-like Properties J Enhanced Bioavailability I->J K->J M Greater Target Selectivity L->M

Figure 1: Causality of Fluorine's Impact in Drug Design

Part 2: Modern Synthetic Strategies for Fluorinated Biaryls

The synthesis of fluorinated biaryls has evolved significantly, moving from traditional cross-coupling reactions to more innovative and efficient methods.

Established Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions remain a cornerstone of biaryl synthesis.

  • Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an arylboronic acid or ester. It is widely used due to its high functional group tolerance and the commercial availability of a vast array of fluorinated arylboronic acids.[8][9]

  • Stille Coupling: This involves the coupling of an organostannane with an aryl halide. While effective, the toxicity of tin reagents has reduced its popularity.

  • Negishi Coupling: This method uses an organozinc reagent, which offers high reactivity and can be useful for constructing sterically hindered biaryls.[10] Recent advances have demonstrated highly selective couplings to produce polyfluorinated asymmetric biaryls.[10]

While robust, these methods often require pre-functionalized starting materials (e.g., halides and organometallics), adding steps and cost to a synthetic campaign.

Novel and Emergent Synthetic Approaches

Recent innovations focus on more direct and efficient routes to fluorinated biaryls.

  • Photocatalytic Dual C–F / C–H Functionalization: A groundbreaking approach involves the direct coupling of a perfluoroarene with an unactivated arene using a photocatalyst, such as fac-Ir(ppy)₃, and visible light.[6] This method functionalizes a strong C-F bond on one partner and a C-H bond on the other, bypassing the need for pre-functionalization and offering a highly atom-economical route to multi-fluorinated biaryls under mild conditions.[6]

  • Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr): Highly fluorinated biphenyls can be synthesized via SNAr reactions between polyfluoroarenes and potassium perfluorobenzoates.[8] This strategy avoids expensive transition metal catalysts and sensitive reagents, offering a practical and operationally simple alternative.[8]

  • Electrochemical Synthesis: Organic electrochemistry provides a greener alternative for biaryl synthesis by using electricity to drive the coupling reaction.[11] For instance, the anodic oxidation of phenol derivatives, particularly when using a boron-doped diamond (BDD) electrode in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can generate biphenols without the need for transition metals or chemical oxidants.[11]

G Figure 2: Comparison of Synthetic Routes to Fluorinated Biaryls node_A Traditional Cross-Coupling (e.g., Suzuki) - Requires pre-functionalized Ar-X and Ar'-B(OH)₂ - Well-established, broad scope - Generates stoichiometric byproducts product Fluorinated Biaryl node_A->product node_B Photocatalytic C-F/C-H Coupling - Direct functionalization of C-F and C-H bonds - High atom economy, mild conditions - Novel, scope still expanding node_B->product node_C Metal-Free SNAr - Avoids transition metals - Uses bench-stable reagents - Limited to electron-deficient arenes node_C->product start Fluorinated & Non-Fluorinated Arenes start->node_A Pd-Catalyst, Base start->node_B Photocatalyst, Light start->node_C Base, Heat

Figure 2: Comparison of Synthetic Routes to Fluorinated Biaryls

Part 3: Experimental Protocol: Suzuki-Miyaura Synthesis of a Fluorinated Biaryl

This section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction, a workhorse method for accessing these valuable intermediates.

Objective: To synthesize 4-fluoro-4'-methoxybiphenyl from 1-bromo-4-fluorobenzene and 4-methoxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMoles (mmol)Equiv.
1-Bromo-4-fluorobenzeneC₆H₄BrF175.00175 mg1.01.0
4-Methoxyphenylboronic AcidC₇H₇BO₃151.94182 mg1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5623 mg0.020.02
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.02.0
1,4-DioxaneC₄H₈O₂88.114 mL--
Deionized WaterH₂O18.021 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

    • Causality: The use of a flame-dried flask under an inert atmosphere is critical to prevent moisture from deactivating the palladium catalyst and to avoid protodeboronation of the boronic acid. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

    • Causality: Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous/organic solvent mixture is optimal for dissolving both the organic reactants and the inorganic base.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-4'-methoxybiphenyl.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

    • Self-Validation: ¹⁹F NMR is a particularly powerful tool for confirming the successful incorporation and chemical environment of the fluorine atom, offering high sensitivity and a wide chemical shift range with no background noise.[12]

Figure 3: General Workflow for Suzuki-Miyaura Synthesis

Part 4: Case Studies of FDA-Approved Drugs

The tangible success of incorporating fluorinated biaryl motifs is evident in several FDA-approved drugs.

  • Avacopan (Tavneos™): Approved for the treatment of ANCA-associated vasculitis, Avacopan features a complex structure containing both a fluorophenyl and a trifluoromethylphenyl group. Structure-activity relationship (SAR) studies revealed that these specific fluorine substitutions were critical for achieving high bioactivity and potency as a C5a receptor antagonist.

  • Belzutifan (Welireg™): This drug, used to treat cancers associated with von Hippel-Lindau (VHL) disease, is a hypoxia-inducible factor-2α (HIF-2α) inhibitor. Its structure includes a fluorinated phenyl ring, which contributes to the molecule's overall profile and efficacy.

  • Umbralisib (Ukoniq™): A kinase inhibitor for treating certain types of lymphoma, Umbralisib contains a fluorinated 4H-chromen-4-one core. The fluorine atom was shown to dramatically increase selectivity for the target kinase (PI3Kδ) over other isoforms by more than 10,000-fold compared to its non-fluorinated analog.

Drug NameFDA Approval YearTherapeutic AreaRole of Fluorinated Biaryl Moiety
Avacopan 2021ANCA-Associated VasculitisEssential for high bioactivity and target binding
Belzutifan 2021VHL Disease-Associated CancersContributes to overall efficacy as a HIF-2α inhibitor
Umbralisib 2021Marginal Zone LymphomaDrastically improves kinase selectivity

Part 5: Future Outlook and Conclusion

The field of fluorinated biaryl intermediates is poised for continued growth, driven by innovations in synthetic chemistry and an ever-deeper understanding of fluorine's role in drug design. Future trends will likely focus on:

  • Late-Stage Fluorination: Developing methods to introduce fluorine at the final stages of a synthesis, allowing for rapid generation of diverse analogs from a common advanced intermediate.

  • Asymmetric Fluorination: Creating chiral C-F bonds, which is particularly challenging but offers precise three-dimensional control for optimizing interactions with chiral biological targets.[13][14]

  • Novel Fluorinated Motifs: Moving beyond simple fluoro- and trifluoromethyl- substitutions to explore more complex fluorinated groups (e.g., -OCF₃, -SCF₃, -CF₂H) that offer unique electronic and steric properties.

References

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. Europe PMC.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Synthetic Strategies to Access Fluorinated Azoles. PMC.
  • Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Royal Society of Chemistry.
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC.
  • Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. eScholarship.org.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC.
  • 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls. BenchChem.
  • Novel method to synthesise valuable fluorinated drug compounds. National University of Singapore.
  • Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research.
  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society.
  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI.
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

Sources

An In-depth Technical Guide to the Bromination of 4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the electrophilic bromination of 4-fluoro-3-methylbiphenyl, a reaction of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals. We will delve into the underlying principles of electrophilic aromatic substitution, dissect the directing effects of the fluoro and methyl substituents, and present detailed, field-proven protocols for achieving high regioselectivity and yield. This document is structured to serve as a practical resource, bridging theoretical concepts with actionable experimental guidance.

Introduction: The Significance of Halogenated Biphenyls

Substituted biphenyl scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[1] The introduction of halogen atoms, particularly bromine, onto this framework provides a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions.[1][2] The specific substrate, 4-fluoro-3-methylbiphenyl, presents an interesting case study in regioselectivity due to the competing electronic and steric influences of its substituents. Understanding and controlling the outcome of its bromination is crucial for the efficient synthesis of targeted derivatives.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution on a Substituted Biphenyl

The bromination of 4-fluoro-3-methylbiphenyl proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] This two-step process involves the initial attack of the aromatic π-system on an electrophilic bromine species (E+), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[3][4] In the second, faster step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[3]

The critical question in the bromination of a substituted aromatic compound is the position of electrophilic attack. This is governed by the electronic and steric nature of the substituents already present on the ring.[4]

Directing Effects of Substituents: A Tug-of-War for Regioselectivity

In 4-fluoro-3-methylbiphenyl, we have two key substituents on one of the phenyl rings: a methyl group (-CH3) at position 3 and a fluorine atom (-F) at position 4.

  • The Methyl Group (-CH3): As an alkyl group, the methyl group is an activating, ortho-, para-director .[3][5] It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[5] This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.[5]

  • The Fluorine Atom (-F): Halogens, including fluorine, present a more complex scenario. They are generally considered deactivating, yet ortho-, para-directing .[6][7] Fluorine is highly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack.[8] However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the intermediates of ortho and para attack.[6][9]

The interplay of these effects dictates the most likely positions for bromination.

Predicting the Major Bromination Products

Given the directing effects:

  • The methyl group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). Since C4 is already substituted with fluorine, the primary directing influence of the methyl group is towards C2 and C6.

  • The fluorine atom at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (which is on the other phenyl ring). With C3 already occupied by a methyl group, the fluorine primarily directs towards C5.

Therefore, the primary sites of potential bromination on the substituted ring are C2, C5, and C6 . Steric hindrance from the adjacent methyl group might slightly disfavor attack at C2. The electronic activation from the methyl group and the directing effect of the fluorine atom both favor substitution at the remaining open positions.

The second, unsubstituted phenyl ring is also a potential site for bromination, primarily at its para position (C4') due to the general preference for para-substitution in biphenyl systems to minimize steric hindrance.[10]

The following diagram illustrates the key directing influences on the 4-fluoro-3-methylbiphenyl molecule.

G start Start: Dissolve 4-fluoro-3-methylbiphenyl in solvent add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs add_catalyst Add acid catalyst (e.g., H2SO4) add_nbs->add_catalyst react Stir at room temperature or reflux Monitor by TLC/GC-MS add_catalyst->react workup Cool, filter, and wash with Na2S2O3 and brine react->workup purify Dry, concentrate, and purify by chromatography or recrystallization workup->purify end End: Isolate brominated products purify->end

Sources

Methodological & Application

Application Note: Advanced Alkylation Strategies Utilizing 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols

Chemical Profiling and Mechanistic Causality

In modern drug discovery, the biphenyl motif is a privileged scaffold, frequently deployed to engage extended hydrophobic pockets and facilitate


 stacking interactions within target proteins. 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl  serves as a highly versatile electrophilic building block for installing this pharmacophore via bimolecular nucleophilic substitution (

).

As an application scientist, it is critical to understand how the structural features of this specific molecule dictate its reactivity:

  • Electronic Activation (-I Effect): The fluorine atom positioned ortho to the bromomethyl group exerts a strong inductive electron-withdrawing effect (-I). This intensifies the partial positive charge (

    
    ) on the benzylic carbon, significantly lowering the activation energy barrier for nucleophilic attack compared to un-fluorinated analogs[1].
    
  • Steric Profile: Unlike heavier halogens (chlorine, bromine), fluorine possesses a small van der Waals radius (~1.47 Å), meaning it provides minimal steric hindrance at the benzylic reaction center, allowing even bulky secondary amines to attack efficiently.

  • Metabolic Stability: The incorporation of the fluoro substituent blocks potential cytochrome P450-mediated aromatic oxidation at that position, a common strategy in lead optimization to improve pharmacokinetic half-life.

The Alkylation Pathway

The alkylation of heteroatoms (N, S, O) using benzylic bromides is a classic


 process[2]. The reaction requires a base to act as an acid scavenger. Without a base, the hydrobromic acid (HBr) byproduct will protonate the nucleophile, rendering it inactive and arresting the reaction[3].

Mechanism E Electrophile 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl TS Sₙ2 Transition State [Nu ··· CH₂ ··· Br]‡ E->TS + Nu Nucleophile (Amine / Thiol) Nu->TS + Base Base (K₂CO₃) Acid Scavenger Base->TS Deprotonates/Stabilizes Prod Alkylated Product (Target Scaffold) TS->Prod Primary Pathway Byprod Inorganic Salts (KBr + KHCO₃) TS->Byprod Byproduct Cleavage

Caption: Mechanistic pathway of SN2 alkylation highlighting the role of the base in driving the reaction.

Optimization of Reaction Parameters

Selecting the correct solvent and base is paramount. Because 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is highly lipophilic, it exhibits poor solubility in aqueous media. Therefore, polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are required to solvate the transition state while keeping the inorganic base largely insoluble[4].

Potassium carbonate (


) is the industry standard for this transformation. It is a heterogeneous base that is easily removed via filtration and is mild enough to prevent unwanted side reactions (such as E2 elimination or base-catalyzed hydrolysis of the bromide)[2].
Quantitative Data: Condition Screening for N-Alkylation

The following table summarizes the optimization data for the alkylation of a standard secondary amine with 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl:

EntrySolventBaseTemp (°C)Time (h)Yield (%)Scientific Causality & Observations
1THF

252445Homogeneous base leads to competitive quaternary salt formation; sluggish kinetics.
2DMFNaH0 to 25465Strong base causes rapid reaction but promotes degradation and impurity formation.
3 MeCN

25 12 88 Optimal balance. Heterogeneous base cleanly scavenges HBr without side reactions[2].
4MeCN

25892Cesium effect accelerates kinetics via better solubility of the carbonate ion, but at a higher cost.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quality control checkpoints, the researcher can ensure the integrity of the reaction before proceeding to the next step.

Protocol A: N-Alkylation of Primary/Secondary Amines

This protocol utilizes mild heterogeneous conditions to prevent over-alkylation, a common issue when reacting primary amines with highly active benzylic bromides[2].

Reagents & Materials:

  • 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl (1.0 equiv)

  • Amine nucleophile (1.2 equiv for secondary; 3.0 equiv for primary to prevent over-alkylation)

  • Anhydrous Potassium Carbonate (

    
    , 325 mesh, 2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN, 0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile and anhydrous

    
    .
    
  • Solvation: Suspend the mixture in anhydrous MeCN. Stir at room temperature for 15 minutes to allow the base to interface with the amine.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition maintains a low concentration of the electrophile, kinetically favoring mono-alkylation over di-alkylation.

  • Incubation: Stir the reaction vigorously at 25 °C.

  • Self-Validation Checkpoint: After 4 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 4:1). The benzylic bromide (UV active, Rf ~0.7) should be consumed. Confirm product mass via LC-MS (ESI+).

  • Workup: Once complete, filter the suspension through a pad of Celite to remove

    
     and KBr salts[2]. Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the crude residue in EtOAc, wash with saturated aqueous

    
     and brine, dry over 
    
    
    
    , and purify via flash column chromatography.
Protocol B: Rapid S-Alkylation of Thiols

Thiols are significantly more nucleophilic than amines due to the larger size and polarizability of the sulfur atom. Consequently, S-alkylation with benzylic bromides proceeds rapidly at ambient temperature[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 equiv) and 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl (1.05 equiv) in anhydrous MeCN (0.3 M).

  • Base Addition: Add finely powdered

    
     (1.5 equiv) in a single portion.
    
  • Incubation: Stir at room temperature. The reaction is typically highly exothermic; if scaling beyond 10 mmol, utilize a water bath to maintain 25 °C.

  • Self-Validation Checkpoint: Monitor via TLC after 1 hour. Thiol consumption can be visualized using Ellman's reagent (DTNB stain), which will show the disappearance of the free -SH group.

  • Workup: Filter the inorganic salts. Because the reaction is highly efficient, simply removing the solvent under reduced pressure often yields product of >95% purity, ready for downstream oxidation or coupling[4].

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Dissolve Nucleophile & Base in MeCN Step2 2. Electrophile Addition Dropwise addition of Biphenyl Bromide Step1->Step2 Step3 3. Reaction Incubation Stir at RT (monitor via LC-MS/TLC) Step2->Step3 Step4 4. Quenching & Filtration Remove insoluble K₂CO₃ and KBr Step3->Step4 Step5 5. Liquid-Liquid Extraction Wash with H₂O/Brine, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography or Crystallization Step5->Step6

Caption: Step-by-step experimental workflow for the alkylation of nucleophiles using benzylic bromides.

References

  • [3] Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Source: National Institutes of Health (NIH). 3

  • [1] Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Source: National Institutes of Health (NIH).1

  • [4] Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Source: AKJournals. 4

  • [2] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Source: BenchChem.2

Sources

Application Note: Synthesis of Fluorinated Biphenyl Derivatives via Benzyl Bromide-Mediated Protection and Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Fluorinated biphenyl architectures are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, as well as highly selective kinase inhibitors. The strategic incorporation of fluorine enhances metabolic stability, modulates the pKa of adjacent functional groups, and improves lipophilicity.

However, synthesizing these derivatives directly from phenolic precursors presents a severe chemoselectivity challenge. Unprotected phenols can poison palladium catalysts or consume the basic reagents required for the Suzuki-Miyaura cross-coupling. This technical guide details a robust, field-proven methodology utilizing benzyl bromide as a transient protecting group to facilitate the high-yielding synthesis of fluorinated biphenyls.

Scientific Principles & Causality (E-E-A-T)

The Rationale for Benzyl Bromide Protection

Unprotected fluorinated bromophenols are highly problematic substrates in cross-coupling reactions. The acidic phenolic proton neutralizes the inorganic bases (e.g.,


) required for boronic acid activation, while the resulting phenoxide anion coordinates tightly to the palladium center, arresting the catalytic cycle.

Benzyl bromide is selected as the premier protecting reagent for this workflow due to its optimal balance of reactivity and stability. The electrophilic bromomethyl carbon undergoes rapid nucleophilic substitution (


) with phenoxides ()[1]. Furthermore, the resulting benzyl ether is completely inert to the strongly basic and thermal conditions of the Suzuki coupling, yet it can be orthogonally cleaved later via mild catalytic hydrogenolysis ()[2].
Electronic Effects in the Suzuki-Miyaura Coupling

The protected intermediate, such as 4-(benzyloxy)-2-bromo-1-fluorobenzene, is a highly valuable scaffold specifically designed for palladium-catalyzed cross-coupling ()[3]. The adjacent fluorine atom exerts a strong electron-withdrawing inductive effect on the aromatic ring. This electron deficiency significantly lowers the activation energy required for the oxidative addition of the


 species into the 

bond, accelerating the rate-determining step of the catalytic cycle.
Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, this protocol integrates self-validating checkpoints. Reactions are monitored not just by visual cues, but through orthogonal analytical techniques (TLC with specific stains, and GC-FID utilizing internal standards) to confirm intermediate conversion before proceeding to isolation.

Visualizing the Synthetic Logic

SyntheticWorkflow Phenol Fluorinated Bromophenol Benzylated Benzylated Intermediate (e.g., 4-OBn-2-Br-1-F-Ph) Phenol->Benzylated Benzyl Bromide K2CO3, DMF, 60°C Biphenyl Protected Fluorinated Biphenyl Benzylated->Biphenyl Ar-B(OH)2, Pd Cat. Base, 90°C Target Hydroxy-Fluorinated Biphenyl Target Biphenyl->Target H2 (1 atm), Pd/C MeOH/EtOAc, RT

Three-step synthetic workflow for fluorinated biphenyls via benzyl protection.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd Insertion into C-Br TransMet Transmetalation Complex OxAdd->TransMet Base-assisted Ligand Exchange RedElim Reductive Elimination Complex TransMet->RedElim Isomerization RedElim->Pd0 Product Release Product Fluorinated Biphenyl Product RedElim->Product ArBr Benzylated Fluoro-Aryl Bromide ArBr->OxAdd ArB Arylboronic Acid + Base ArB->TransMet

Mechanism of the Suzuki-Miyaura cross-coupling for benzylated fluoro-aryl bromides.

Quantitative Data: Suzuki-Miyaura Optimization

To maximize the throughput of the cross-coupling phase, various catalytic systems were evaluated using 4-(benzyloxy)-2-bromo-1-fluorobenzene as the model substrate.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)GC Yield (%)*
1


Toluene/

(2:1)
901288
2


Dioxane/

(4:1)
90894
3

/ SPhos

Toluene/

(10:1)
100 4 98
4


DMF1001645

*Yields determined by GC-FID using dodecane as an internal standard. Causality Insight: Entry 3 demonstrates that utilizing a highly active, electron-rich Buchwald ligand (SPhos) with a strong base (


) significantly accelerates the transmetalation step, overcoming the steric hindrance of the ortho-fluorine atom and delivering near-quantitative yields in a fraction of the time.

Experimental Protocols

Phase 1: Benzylation of 4-Bromo-3-fluorophenol

Safety Note: Benzyl bromide is a potent lachrymator and alkylating agent; all operations must be conducted in a well-ventilated fume hood with appropriate PPE ()[4].

  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Reagent Loading: Add 4-bromo-3-fluorophenol (10.0 mmol, 1.91 g) and anhydrous

    
     (20.0 mmol, 2.76 g) to the flask.
    
  • Activation: Suspend the mixture in anhydrous DMF (40 mL) and stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add benzyl bromide (11.0 mmol, 1.31 mL) dropwise via syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 60 °C using a temperature-controlled oil bath for 4 hours.

  • Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by a non-polar UV-active spot (
    
    
    
    ).
  • Workup: Cool to room temperature, quench with distilled water (100 mL), and extract with EtOAc (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Phase 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask, combine 4-(benzyloxy)-2-bromo-1-fluorobenzene (5.0 mmol), phenylboronic acid (6.0 mmol), and

    
     (10.0 mmol).
    
  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/

    
     (10:1, 22 mL). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
    
  • Catalyst Introduction: Under a positive flow of argon, add

    
     (0.25 mmol, 5 mol%) and SPhos (0.50 mmol, 10 mol%).
    
  • Reaction: Seal the flask, evacuate, and backfill with argon three times. Heat to 100 °C for 4 hours.

  • Self-Validation: Analyze an aliquot via GC-MS. The molecular ion peak of the starting bromide (

    
    ) should be fully converted to the biphenyl product mass.
    
  • Isolation: Cool the mixture, dilute with EtOAc (50 mL), and filter through a Celite pad to remove palladium black. Separate the organic layer, wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    
Phase 3: Catalytic Hydrogenolysis (Deprotection)
  • Preparation: Dissolve the benzylated fluorobiphenyl (4.0 mmol) in a 1:1 mixture of MeOH and EtOAc (30 mL) in a hydrogenation flask. Causality Note: EtOAc is added to the solvent mixture to poison the catalyst slightly, mitigating the risk of over-reduction (hydrodefluorination) which can occur in pure, highly polar methanol.

  • Purging: Flush the flask with nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.4 g) under a continuous nitrogen stream to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Repeat three times. Stir vigorously at room temperature for 6 hours.
    
  • Self-Validation: TLC monitoring (Hexanes/EtOAc 4:1) will show the emergence of a highly polar,

    
    -active phenolic spot, indicating successful cleavage of the benzyl ether.
    
  • Final Isolation: Purge the flask with nitrogen, filter the suspension through Celite, and concentrate the filtrate to afford the pure fluorinated hydroxybiphenyl target.

References

  • Organic Chemistry Portal. "Benzyl bromide synthesis by bromination or substitution." URL:[Link]

  • Wikipedia. "Benzyl bromide." URL: [Link]

Sources

Nucleophilic Substitution Protocols for Fluorinated Benzyl Bromides: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity. Fluorinated benzyl bromides are particularly valuable electrophilic building blocks for introducing these fluorinated motifs. However, their reactivity is subtly modulated by the strong electron-withdrawing nature of fluorine, necessitating carefully optimized protocols. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic principles and field-tested protocols for performing nucleophilic substitution reactions on fluorinated benzyl bromides. We delve into the SN1/SN2 reaction dichotomy, the critical role of solvent and catalyst selection, and provide step-by-step procedures for key synthetic transformations including etherification, amination, and halide exchange.

Mechanistic Foundations: Reactivity of the Fluorinated Benzyl System

A thorough understanding of the underlying reaction mechanisms is paramount to successful protocol development, troubleshooting, and optimization. The reactivity of benzyl bromides is fundamentally distinct from that of simple alkyl halides or unactivated aryl halides.

The Benzylic Position: A Privileged Electrophile

The carbon atom of the bromomethyl group in a benzyl bromide is highly susceptible to nucleophilic attack.[1] This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 pathways through π-system conjugation.

  • For SN2 reactions , the p-orbitals of the phenyl ring overlap with the developing p-orbital at the benzylic carbon in the trigonal bipyramidal transition state, lowering its energy.[2][3]

  • For SN1 reactions , the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[4][5]

The SN1 vs. SN2 Mechanistic Dichotomy

Nucleophilic substitution at a benzylic center can proceed via a concerted (SN2) or a stepwise (SN1) mechanism, often in competition.[6] The operative pathway is dictated by the specific reaction conditions.[4]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). The reaction rate depends on the concentration of both the nucleophile and the benzyl bromide.[3]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This pathway is favored by weak nucleophiles, polar protic solvents (e.g., methanol, water) that can stabilize the carbocation intermediate, and substrates that form highly stable carbocations.[7][8] The rate-determining step is the formation of the carbocation.[4]

G cluster_SN2 Sₙ2 Pathway (Concerted) cluster_SN1 Sₙ1 Pathway (Stepwise) Nu_SN2 Nu⁻ Substrate_SN2 Ar-CH₂-Br Nu_SN2->Substrate_SN2 Backside Attack TS_SN2 [Nu---CH₂(Ar)---Br]⁻ Nu_SN2->TS_SN2 Single Step Substrate_SN2->TS_SN2 Single Step Product_SN2 Ar-CH₂-Nu TS_SN2->Product_SN2 LG_SN2 Br⁻ TS_SN2->LG_SN2 Substrate_SN1 Ar-CH₂-Br Carbocation Ar-CH₂⁺ Substrate_SN1->Carbocation Step 1: Slow (Ionization) LG_SN1 Br⁻ Substrate_SN1->LG_SN1 Step 1: Slow (Ionization) Product_SN1 Ar-CH₂-Nu Carbocation->Product_SN1 Step 2: Fast (Nucleophilic Attack) Nu_SN1 Nu⁻ Nu_SN1->Product_SN1 Step 2: Fast (Nucleophilic Attack) G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere, Solvent, Reagents) Reaction 2. Reaction Monitoring (TLC, LC-MS) Setup->Reaction Stir at Temp Workup 3. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Reaction Complete Purify 4. Purification (Column Chromatography, Recrystallization) Workup->Purify Crude Product Analysis 5. Characterization (NMR, MS) Purify->Analysis Pure Product

Figure 2. A generalized workflow for nucleophilic substitution reactions.

Protocol 1: Williamson Ether Synthesis via SN2

This protocol describes the formation of a fluorinated benzyl ether, a common structural motif. [9]It is adapted from general procedures for Williamson ether synthesis. [1]

  • Objective: To synthesize a 4-fluorobenzyl ether from 4-fluorobenzyl bromide and a primary alcohol.

  • Materials:

    • 4-Fluorobenzyl bromide (1.0 equiv)

    • Primary alcohol (e.g., 1-pentanol) (1.1 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.1 equiv) and anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • In a separate flask, dissolve 4-fluorobenzyl bromide (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the benzyl bromide solution dropwise to the stirred alkoxide solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-6 hours). Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up and Purification:

    • Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine via SN2

This protocol details the synthesis of a tertiary amine from a fluorinated benzyl bromide.

  • Objective: To synthesize N-benzyl-N-methyl-4-fluoroaniline from 4-fluorobenzyl bromide and N-methylaniline.

  • Materials:

    • 4-Fluorobenzyl bromide (1.0 equiv)

    • Secondary amine (e.g., N-methylaniline) (1.2 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

    • Anhydrous Acetonitrile (MeCN)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add the 4-fluorobenzyl bromide (1.0 equiv), secondary amine (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add anhydrous acetonitrile to form a stirrable slurry.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water (2x) to remove any remaining salts and excess amine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude tertiary amine product by flash column chromatography.

Protocol 3: Halide Exchange for Benzylic Fluorination

This protocol describes the synthesis of a benzyl fluoride from a benzyl bromide, a valuable transformation for preparing PET imaging agents or other fluorinated molecules. [10]

  • Objective: To synthesize 2,4-difluorobenzyl fluoride from 2,4-difluorobenzyl bromide.

  • Materials:

    • 2,4-Difluorobenzyl bromide (1.0 equiv)

    • Cesium fluoride (CsF), anhydrous (2.0 equiv)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Preparation: Dry the CsF thoroughly under high vacuum with gentle heating (100-120 °C) for several hours before use.

    • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous CsF (2.0 equiv).

    • Add anhydrous acetonitrile, followed by the 2,4-difluorobenzyl bromide (1.0 equiv).

    • Heat the suspension to 80 °C with vigorous stirring. The solubility of CsF is low, so efficient mixing is critical.

    • Monitor the reaction by ¹⁹F NMR or GC-MS. The reaction is often complete within 6-24 hours.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with diethyl ether.

    • Filter the mixture through a short plug of celite or silica gel to remove the cesium salts, washing thoroughly with diethyl ether.

    • Concentrate the filtrate carefully under reduced pressure. Caution: The benzyl fluoride product is likely to be volatile.

    • If necessary, purify the product by flash column chromatography using a non-polar eluent system.

Comparative Data & Troubleshooting

The reactivity of fluorinated benzyl bromides can vary significantly based on the degree and position of fluorination.

SubstrateNucleophileConditionsYieldComments
4-Fluorobenzyl bromideSodium PhenoxideK₂CO₃, Acetone, reflux>90%Standard SN2 reaction; high yield.
2,4-Difluorobenzyl bromideMorpholineK₂CO₃, MeCN, 60 °C>95%Electron-withdrawing effects of two F atoms accelerate the SN2 reaction.
Pentafluorobenzyl bromideSodium AzideTBAB, Toluene/H₂O, 80 °C~85%Highly electrophilic substrate; PTC is effective for the biphasic system.
4-(Trifluoromethyl)benzyl bromidePotassium IodideAcetone, rt>95%Finkelstein reaction is very efficient. CF₃ group strongly activates the substrate.
4-Fluorobenzyl bromideCesium FluorideMeCN, 80 °C~70-80%Halide exchange requires forcing conditions due to the moderate nucleophilicity of F⁻. [11]

Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Poor nucleophile; Insufficient temperature; Wet reagents/solvents.Use a stronger nucleophile or base (e.g., NaH instead of K₂CO₃); Increase reaction temperature; Ensure all reagents and solvents are anhydrous.
Elimination Byproduct (Styrene derivative) Strong, sterically hindered base/nucleophile; High temperature.Use a less hindered, more nucleophilic reagent; Use a non-nucleophilic base (e.g., DIPEA); Lower the reaction temperature.
Di-alkylation of Primary Amine Amine product is more nucleophilic than starting amine; Stoichiometry.Use a large excess of the primary amine nucleophile (≥5 equivalents); Add the benzyl bromide slowly to the amine solution.
Reaction Stalls (PTC) Catalyst poisoning or decomposition.Ensure high-purity PTC; Add a second charge of catalyst if the reaction stalls.

Conclusion

Nucleophilic substitution reactions on fluorinated benzyl bromides are powerful and versatile methods for the synthesis of complex molecules in pharmaceutical and materials research. A successful outcome is predicated on a rational approach that considers the interplay between the substrate's electronic properties, the nucleophile's strength, and the mediating effects of the solvent and catalyst. By understanding the mechanistic underpinnings of the SN1 and SN2 pathways and applying the robust protocols detailed in this guide, researchers can confidently and efficiently incorporate fluorinated benzyl moieties into their target structures.

References

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (2022). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Stack Exchange. Available at: [Link]

  • ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Available at: [Link]

  • ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2018). PEG‐DIL‐based MnCl42−: A novel phase transfer catalyst for nucleophilic substitution reactions of benzyl halides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (1985). New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use. Google Patents.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]

  • UCL Discovery. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University College London. Available at: [Link]

  • Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Thieme Chemistry. Available at: [Link]

  • IJIRSET. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • organic-chemistry.org. (n.d.). Nucleophilic Aromatic Substitution. OrganicChemGuide. Available at: [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. KSU Faculty. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. asianjoc.org. Available at: [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. Available at: [Link]

  • University of Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh. Available at: [Link]

  • Scanned Document. (n.d.). aromatic nucleophilic substitution. Source not fully identifiable. Available at: [Link]

  • PubMed Central. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC. Available at: [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. Available at: [Link]

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Application Notes & Protocols: Strategic Incorporation of the 4-Fluoro-1,1'-biphenyl Moiety into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-fluoro-1,1'-biphenyl moiety is a privileged structural motif in modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its strategic introduction can enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic and conformational effects.[1][2] This guide provides a comprehensive overview of the principal synthetic methodologies for incorporating this valuable fragment into diverse heterocyclic systems. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer expert insights into reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Strategic Value of the 4-Fluoro-1,1'-biphenyl Moiety

The deliberate use of fluorine in drug design has become a cornerstone of modern medicinal chemistry.[3][4] The element's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly altering a molecule's electronic profile.[5] When incorporated into the biphenyl system, the fluorine atom at the 4-position offers several distinct advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile para-position can significantly increase a drug's half-life.[2]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[1][4]

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[4]

  • Conformational Control: The biphenyl scaffold itself provides a rigid, extended framework for presenting pharmacophoric elements to a biological target. The fluorine substituent can influence the dihedral angle between the two phenyl rings, fine-tuning the molecule's three-dimensional shape.

These properties have led to the inclusion of the 4-fluoro-1,1'-biphenyl moiety in a range of approved drugs and clinical candidates, particularly in oncology and anti-inflammatory research.

Principal Synthetic Strategies: A Comparative Overview

The installation of the 4-fluoro-1,1'-biphenyl group onto a heterocycle can be achieved through several robust synthetic strategies. The choice of method depends on the nature of the heterocycle, the desired point of attachment, and the availability of starting materials. The primary approaches involve forming a C-C or C-N bond directly to the heterocycle or constructing the heterocycle from a precursor already bearing the biphenyl moiety.

A Target Molecule: Heterocycle-4-Fluoro-1,1'-biphenyl B1 Strategy 1: Cross-Coupling A->B1 B2 Strategy 2: C-H Functionalization A->B2 B3 Strategy 3: Heterocycle Construction A->B3 C1 Suzuki-Miyaura (C-C Bond) B1->C1 C2 Buchwald-Hartwig (C-N Bond) B1->C2 C3 Direct Arylation B2->C3 C4 Condensation/Annulation B3->C4 D1 Het-X + (4-F-Biph)-B(OR)2 C1->D1 D2 Het-NHR + (4-F-Biph)-X C2->D2 D3 Het-H + (4-F-Biph)-X C3->D3 D4 (4-F-Biph)-Precursor + Ring Fragments C4->D4 Pd0 Pd(0)Ln PdII_A Het-Pd(II)-X Ln Pd0->PdII_A Oxidative Addition PdII_B Het-Pd(II)-Biph Ln PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Het-(4-F-Biph) PdII_B->Product HetX Het-X HetX->PdII_A BiphB (4-F-Biph)-B(OR)2 BiphB->PdII_A Base Base Base->BiphB BX [B(OR)2X]-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Causality Behind Component Selection:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ are reduced in situ, while stable Pd(0) sources like Pd(PPh₃)₄ are common. [6]For challenging couplings (e.g., with heteroaryl chlorides), highly active catalysts formed from Pd₂(dba)₃ and specialized phosphine ligands are required.

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and reductive elimination steps, increasing reaction rates and turnover numbers. The choice of ligand is critical for preventing catalyst decomposition and promoting the desired coupling.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. [7]The choice of base can significantly impact yield, with stronger bases often required for less reactive partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common, as water aids in dissolving the inorganic base and facilitating the formation of the active boronate.

Protocol 1: Suzuki-Miyaura Synthesis of 2-(4-Fluoro-1,1'-biphenyl-4-yl)pyridine

This protocol describes a typical procedure for the coupling of 4-(4-fluorophenyl)boronic acid with 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 4-(4-Fluorophenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, 4-(4-fluorophenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The mixture should be sparged with the inert gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination

For attaching the 4-fluoro-1,1'-biphenyl moiety to a nitrogen atom within a heterocycle (e.g., indole, carbazole) or an exocyclic amino group, the Buchwald-Hartwig amination is the premier method. [8][9] Causality Behind Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential for promoting the C-N reductive elimination step. [10][11]Pre-formed palladium pre-catalysts that are air-stable and highly active are often preferred in modern applications.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more acidic N-H bonds (e.g., in carbazoles).

Protocol 2: Buchwald-Hartwig Synthesis of 9-(4-Fluoro-1,1'-biphenyl-4-yl)-9H-carbazole

Materials:

  • Carbazole (1.0 eq)

  • 4-Bromo-4'-fluorobiphenyl (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add NaOtBu to an oven-dried Schlenk tube. Then add carbazole, 4-bromo-4'-fluorobiphenyl, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C in an oil bath with stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the desired product.

Heterocycle Construction from Biphenyl Precursors

An alternative and powerful strategy involves synthesizing the heterocyclic ring using a building block that already contains the 4-fluoro-1,1'-biphenyl core. This is particularly useful for accessing specific substitution patterns that are difficult to achieve via cross-coupling.

Pyridine Synthesis via Kröhnke Annulation

The Kröhnke pyridine synthesis is a classic example, involving the reaction of an α,β-unsaturated ketone (a chalcone) with a pyridinium salt and ammonium acetate. [12]

cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyridine Annulation (Kröhnke) A 4-(4-Fluorobiphenyl)carboxaldehyde C Chalcone Intermediate A->C Base (NaOH) B Acetophenone B->C D Chalcone Intermediate F Target Pyridine D->F Heat, Acetic Acid E Ammonium Acetate (Nitrogen Source) E->F

Caption: Workflow for constructing a triarylpyridine via chalcone condensation and Kröhnke annulation.

Protocol 3: Synthesis of 4-(4-Fluoro-1,1'-biphenyl-4-yl)-2,6-diphenylpyridine

This protocol is adapted from established methods for analogous triarylpyridines. [12] Step A: Synthesis of the Chalcone Intermediate

  • Reactants: 4-(4-Fluorobiphenyl)carboxaldehyde (1.0 eq), Acetophenone (1.05 eq), Ethanol, Aqueous NaOH.

  • Procedure: Dissolve the aldehyde and ketone in ethanol. Cool the solution in an ice bath and add aqueous NaOH dropwise. Stir at room temperature until a precipitate forms (typically 2-4 hours).

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water and then cold ethanol to remove starting materials. Dry the chalcone product under vacuum.

Step B: Kröhnke Annulation

  • Reactants: Chalcone from Step A (1.0 eq), Ammonium Acetate (excess, ~10 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure: Suspend the chalcone and ammonium acetate in glacial acetic acid. Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

  • Workup: Cool the reaction mixture and pour it onto ice water. Neutralize carefully with concentrated ammonium hydroxide.

  • Isolation & Purification: The solid pyridine product will precipitate. Collect it by filtration, wash with water, and dry. Recrystallization from ethanol or purification by column chromatography will yield the final product.

Concluding Remarks

The incorporation of the 4-fluoro-1,1'-biphenyl moiety is a high-value transformation in the synthesis of potential drug candidates. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most direct and versatile approaches, methods based on C-H activation and de novo heterocycle construction provide powerful alternatives for expanding chemical space. The successful application of these methods relies on a sound mechanistic understanding and careful optimization of reaction parameters, including the judicious choice of catalyst, ligand, base, and solvent. The protocols provided herein serve as a robust starting point for researchers aiming to leverage the unique benefits of this important structural motif.

References

  • Mlostoń, G., Romański, J., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Fuchibe, K., & Ichikawa, J. (2006). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of the Japan Petroleum Institute. [Link]

  • Bădoi, A. M., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. [Link]

  • Chen, C., & Li, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Letters in Organic Chemistry. [Link]

  • Wang, C., et al. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • Pehl, T., et al. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Tarasova, O., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Zhang, W. (2004). Fluorous synthesis of disubstituted pyrimidines. Tetrahedron Letters. [Link]

  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]

  • Not available.
  • Yadav, M., et al. (2023). Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. Advanced Synthesis & Catalysis. [Link]

  • Gribble, G. W. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry. [Link]

  • Not available.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

  • Not available.
  • Frosch, M. (2018). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Not available.
  • Al-Zoubi, R. M. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Drug and Pharmaceutical Sciences. [Link]

  • Not available.
  • Not available.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Tang, B. Z., & Tang, H. (2025). SYNTHESIS OF FLUORESCENT FUSED HETEROCYCLIC POLYMERS BY C‒H ACTIVATION/ANNULATION POLYMERIZATIONS. FLOGEN Star Outreach. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • El-Sayed, M. E. A., & Abdel-Aziz, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Not available.
  • Not available.
  • Shah, P., & Westwell, A. D. (2007). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Not available.
  • Not available.
  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Not available.
  • Not available.
  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]

  • Not available.
  • Not available.
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry. [Link]

  • Not available.
  • Khan, M. S., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Not available.
  • Al-dujaili, A. H. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolytic Degradation for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl. This resource is designed to provide researchers, medicinal chemists, and process development scientists with the critical information needed to handle, store, and utilize this valuable synthetic intermediate while ensuring its chemical integrity. The inherent reactivity of the bromomethyl group, while essential for its synthetic utility, also renders it highly susceptible to degradation, primarily through hydrolysis. This guide offers in-depth, field-proven insights and validated protocols to mitigate this challenge effectively.

The Challenge: Understanding the Inherent Reactivity

The central issue with 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is the lability of the carbon-bromine bond. This is not a simple alkyl halide; it is a benzylic bromide . The proximity of the bromomethyl group to the biphenyl aromatic system is the key to both its usefulness and its instability.

The C-Br bond is weakened because its cleavage leads to the formation of a resonance-stabilized benzylic carbocation.[1][2] This intermediate is significantly more stable than a simple primary carbocation because the positive charge can be delocalized across the adjacent aromatic ring system.[3] Consequently, this compound is highly susceptible to nucleophilic substitution reactions, particularly with ubiquitous nucleophiles like water, in a process known as hydrolysis. This reaction typically proceeds through an SN1 mechanism, which is favored by the stability of the carbocation intermediate.[4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Q1: Why is this compound so sensitive to moisture? A1: The compound's sensitivity stems from its structure as a benzylic bromide. The carbon atom attached to the bromine is directly adjacent to the biphenyl aromatic system. This arrangement allows for the formation of a highly stable, resonance-delocalized carbocation upon cleavage of the C-Br bond.[1] Water, even in trace amounts from atmospheric humidity or in solvents, can act as a nucleophile, attacking this electrophilic carbon and leading to the formation of the corresponding alcohol, 3-(Hydroxymethyl)-4-fluoro-1,1'-biphenyl.[5][6]

Q2: What are the ideal long-term storage conditions? A2: To maximize shelf-life, the compound must be rigorously protected from moisture, light, and elevated temperatures.[5] The ideal conditions are summarized in the table below. Storage under an inert atmosphere, such as argon or nitrogen, is strongly recommended to displace moisture and oxygen.[6]

Q3: What are the visible signs of degradation? A3: While analytical confirmation is essential, visual inspection can provide early warnings. A pure sample is typically a white to off-white solid. Signs of degradation may include:[5]

  • Color Change: Development of a yellow or brownish hue.

  • Change in Consistency: The powder may become clumpy, sticky, or appear damp, which indicates moisture absorption and likely hydrolysis.

  • Insolubility: The hydrolyzed product, 3-(hydroxymethyl)-4-fluoro-1,1'-biphenyl, is more polar and may have different solubility characteristics than the parent compound, potentially causing cloudiness or precipitation in non-polar organic solvents.

Q4: Which solvents should I use, and which should I absolutely avoid? A4: The choice of solvent is critical. Always use anhydrous (dry), aprotic solvents. Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), can facilitate hydrolysis and should be avoided.

Recommended Solvents (Anhydrous Grade)Solvents to AvoidRationale for Avoidance
Dichloromethane (DCM)Water (H₂O)Direct reactant for hydrolysis.
Tetrahydrofuran (THF)Methanol (MeOH), Ethanol (EtOH)Protic solvents that can act as nucleophiles (solvolysis).
TolueneIsopropanol (IPA)Protic solvent.
Acetonitrile (ACN)Acetic AcidProtic and acidic, can accelerate degradation.
N,N-Dimethylformamide (DMF)Aqueous buffers or solutionsPresence of water will cause rapid hydrolysis.

Q5: What is the primary degradation product I should look for? A5: The most common degradation product is 3-(Hydroxymethyl)-4-fluoro-1,1'-biphenyl , formed via hydrolysis.[5][6] This can be readily identified using analytical techniques like HPLC, where it will appear as a more polar, earlier-eluting peak, or by ¹H NMR, where the benzylic -CH₂Br signal (approx. 4.5 ppm) is replaced by a -CH₂OH signal (approx. 4.7 ppm) and a new hydroxyl proton signal.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues encountered during experimentation.

Problem 1: My reaction yield is low, and I see a significant, more polar byproduct in my TLC/LC-MS analysis.

  • Likely Cause: Hydrolysis of the starting material either before or during the reaction. The polar byproduct is almost certainly 3-(hydroxymethyl)-4-fluoro-1,1'-biphenyl.

  • Investigative Steps:

    • Check Solvent Purity: Was the solvent from a freshly opened bottle of anhydrous grade? Was it stored correctly over molecular sieves?

    • Review Reaction Setup: Was the glassware oven-dried or flame-dried before use? Was the reaction run under an inert atmosphere (nitrogen or argon)?

    • Analyze Starting Material: Before starting the next reaction, run a purity check on your stock of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl using the HPLC or NMR method outlined below.

  • Corrective Actions:

    • Implement the rigorous handling protocols described below. Use fresh, anhydrous solvents for all subsequent experiments.

    • Ensure all glassware is scrupulously dried. Purge the reaction vessel with an inert gas for several minutes before adding reagents.

Problem 2: The purity of my starting material, which was >98% upon purchase, has decreased significantly after several weeks in the lab.

  • Likely Cause: Improper storage conditions have allowed for gradual hydrolysis due to atmospheric moisture.

  • Investigative Steps:

    • Review Storage Location: Was the container stored in a freezer or refrigerator? Was it tightly sealed? Was it stored in a desiccator?

    • Review Handling Practices: Was the bottle allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture inside? Was the cap replaced promptly and tightly after use?

  • Corrective Actions:

    • Store the material as recommended in Table 2 . Use paraffin film to seal the cap for extra protection.

    • If possible, aliquot the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock bottle.

Visualized Mechanisms and Workflows

To provide a clearer understanding of the chemical processes and recommended procedures, the following diagrams have been generated.

Hydrolysis_Mechanism Diagram 1: Predominant Hydrolysis Pathway (SN1) cluster_step1 Step 1: Heterolytic Cleavage (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation A 3-(Bromomethyl)-4-fluoro- 1,1'-biphenyl B Resonance-Stabilized Benzylic Carbocation + Br⁻ A->B Slow C Protonated Alcohol Intermediate B->C Fast + H₂O D 3-(Hydroxymethyl)-4-fluoro- 1,1'-biphenyl (Degradation Product) C->D Fast - H⁺

Caption: SN1 hydrolysis mechanism of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Handling_Workflow Diagram 2: Recommended Workflow for Handling and Use storage Store Compound: -20°C to 8°C Inert Atmosphere, Desiccated warm Allow container to warm to Room Temperature in desiccator storage->warm transfer Weigh/transfer quickly under inert gas (glovebox or N₂ stream) warm->transfer dissolve Dissolve in Anhydrous, Aprotic Solvent transfer->dissolve qc_check QC Check (Optional): Analyze aliquot by HPLC to confirm purity dissolve->qc_check react Perform Reaction under strict inert atmosphere qc_check->react If purity is acceptable

Sources

Advanced Technical Support Center: Fluorinated Biphenyl Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. Alkylating fluorinated biphenyls presents unique synthetic challenges. The high electronegativity of fluorine atoms exerts a strong inductive withdrawal (-I effect) that severely deactivates the biphenyl ring toward traditional electrophilic aromatic substitution (e.g., Friedel-Crafts pathways)[1]. Consequently, researchers must rely on transition-metal-catalyzed cross-coupling or directed C–H activation to achieve high yields.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to resolve low yields, poor regioselectivity, and catalyst stalling in your alkylation workflows.

Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, use the decision tree below to isolate the root cause of your yield degradation based on your chosen synthetic pathway.

TroubleshootingWorkflow Start Low Yield in Fluorinated Biphenyl Alkylation Pathway Identify Reaction Pathway Start->Pathway CH Direct C-H Alkylation Pathway->CH Unfunctionalized Cross Cross-Coupling (e.g., Suzuki) Pathway->Cross Pre-functionalized Issue1 Poor Regioselectivity or Low Conversion CH->Issue1 Issue2 Protodehalogenation or Catalyst Stalling Cross->Issue2 Sol1 Leverage ortho-F Directing Effects (Cu) Issue1->Sol1 Action Sol2 Switch to XPhos & K2CO3 Base Issue2->Sol2 Action

Logical workflow for diagnosing and resolving low yields in fluorinated biphenyl alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility, every methodology must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Alkylation of Halogenated Fluorobiphenyls

When coupling an alkylboronic acid with a halogenated fluorobiphenyl, the electron-poor nature of the arene can stall oxidative addition, while the presence of water can lead to protodehalogenation[1].

  • Step 1: Catalyst Pre-activation. In a glovebox, combine 2 mol%

    
     and 8 mol% XPhos in anhydrous THF. Stir for 15 minutes.
    
    • Causality: XPhos is a bulky, electron-rich Buchwald ligand. Its electron density accelerates the sluggish oxidative addition into the deactivated C–X bond, while its steric bulk forces the alkyl and aryl groups together to accelerate reductive elimination.

    • Validation Checkpoint: Observe the solution color. A shift from dark purple/red to a clear pale yellow/orange confirms the successful displacement of dba and the formation of the active

      
      -XPhos complex. If the solution remains dark, discard and use fresh 
      
      
      
      .
  • Step 2: Biphasic Assembly. Add 1.0 equiv of the halogenated fluorobiphenyl, 1.5 equiv of the alkylboronic acid, and 3.0 equiv of

    
    . Add degassed water to create a 4:1 THF/
    
    
    
    mixture.
    • Causality:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       is specifically chosen over 
      
      
      
      because the larger potassium counterion enhances the solubility and basicity of the carbonate in the biphasic system, driving transmetalation without decomposing the boronic acid.
  • Step 3: Reaction & Monitoring. Heat the sealed vessel to 80 °C.

    • Validation Checkpoint: Pull a 50 µL aliquot at 2 hours and analyze via

      
       NMR. The disappearance of the distinct C–F splitting pattern of the starting halide and the emergence of the product's shielded 
      
      
      
      signal confirms progression. If a new, highly shielded singlet appears without the corresponding alkyl mass (via LC-MS), protodehalogenation is occurring. In this case, reduce the water ratio to 9:1.
  • Step 4: Isolation. Cool to room temperature, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Direct C–H Alkylation

For polyfluorobiphenyls lacking a halogen handle, direct C–H functionalization is required. This leverages the ortho-fluorine directing effect[2].

  • Step 1: Reagent Assembly. Combine 1.0 equiv of polyfluorobiphenyl, an excess of the target hydrocarbon (alkyl source), and 10 mol%

    
     in a pressure vial.
    
  • Step 2: Radical Initiation. Add 2.0 equiv of di-tert-butyl peroxide (DTBP).

    • Causality: The peroxide abstracts a hydrogen from the hydrocarbon, generating an alkyl radical that feeds into the Cu-catalytic cycle, which is anchored by the ortho-fluorine coordination[2].

  • Step 3: Reaction & Monitoring. Heat the mixture to 120 °C.

    • Validation Checkpoint: Monitor the consumption of DTBP via GC-FID. If unreacted polyfluorobiphenyl remains after the complete consumption of the peroxide, the radical generation was too rapid and self-terminated. To fix this, lower the reaction temperature to 110 °C and dose the DTBP continuously over 4 hours using a syringe pump.

  • Step 4: Workup. Quench with saturated

    
    , extract with DCM, and concentrate in vacuo.
    

Mechanistic Pathway of Ortho-Fluorine Directed Alkylation

Understanding the catalytic cycle is critical for troubleshooting C–H alkylation. The strong electron-withdrawing nature of fluorine increases the acidity of the adjacent C–H protons, facilitating metalation[2].

Mechanism Pre Polyfluorobiphenyl + Alkyl Source Coord Ortho-F Coordination to Metal (Cu/Pd) Pre->Coord CHAct C-H Bond Cleavage (Deprotonation/Oxidative Add) Coord->CHAct Alkyl Alkyl Radical/Anion Insertion CHAct->Alkyl RedElim Reductive Elimination & Product Release Alkyl->RedElim RedElim->Coord Catalyst Turnover

Mechanistic pathway of ortho-fluorine directed C-H alkylation highlighting catalytic turnover.

Quantitative Optimization Data

The choice of ligand and base dictates the success of cross-coupling alkylations on fluorinated biphenyls. The table below summarizes the causality behind yield variations when coupling tetrafluoroiodobenzene with an alkyl/arylboronic acid[1].

LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
PPh₃

Toluene /

80< 40%Insufficient electron density on Pd stalls oxidative addition.
SPhos

THF / Toluene /

8075%Mixed products. Competes with protodehalogenation due to slower reductive elimination.
XPhos

THF /

8099% Bulky ligand accelerates reductive elimination;

enhances transmetalation.

Troubleshooting FAQs

Q: Why does my fluorinated biphenyl resist traditional Friedel-Crafts alkylation? A: Fluorine is highly electronegative. While it can donate electron density via resonance (+M effect), its strong inductive withdrawal (-I effect) severely deactivates the biphenyl ring toward electrophilic aromatic substitution, stalling Friedel-Crafts pathways[1]. Transition-metal catalysis bypasses this by relying on oxidative addition or directed C–H activation rather than electrophilic attack.

Q: How does the "ortho-fluorine effect" improve direct C–H alkylation? A: The strong electron-withdrawing nature of fluorine significantly increases the acidity of the adjacent (ortho) C–H protons. This thermodynamic shift facilitates base-assisted deprotonation and subsequent metalation (e.g., with Cu or Pd), allowing for highly regioselective direct C–H alkylation without the need for pre-halogenated substrates[2]. Furthermore, these protocols are highly compatible with diverse functional groups, including -CF₃ and -SCF₃, expanding the chemical space for drug discovery[3].

Q: I am observing significant protodeboronation of my alkylboronic acid before it couples. How do I fix this? A: Protodeboronation is driven by excess water and high temperatures. If you cannot switch to anhydrous conditions, utilize a weaker base or switch from an alkylboronic acid to an alkyltrifluoroborate salt (MIDA boronate). Additionally, ensure your Pd-ligand complex is highly active (e.g., using XPhos) so that transmetalation outpaces the degradation of the boron species[1].

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances -[Link]

  • Expanding chemical space by para-C−H arylation of arenes - Nature Communications -[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - Chemical Reviews -[Link]

Sources

Technical Support Center: Safe Handling of Lachrymatory Fluorinated Benzyl Bromide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the safe handling and application of lachrymatory fluorinated benzyl bromide compounds. This guide is designed for researchers, chemists, and drug development professionals who utilize these potent alkylating agents in their work. The information provided herein is synthesized from established safety protocols and field-proven insights to ensure both experimental success and, most importantly, personal safety.

Hazard Overview & Core Principles

Fluorinated benzyl bromides are powerful electrophilic reagents used in a variety of synthetic applications, including the introduction of fluorinated benzyl moieties into target molecules.[1][2] Their utility, however, is matched by their significant hazards. The defining characteristic of this class of compounds is their potent lachrymatory nature, meaning they are tear-producing agents that cause intense irritation to the eyes, mucous membranes, and respiratory tract.[1][2]

The primary hazards are:

  • Severe Irritation and Burns: Direct contact can cause severe burns to the skin and eyes.[3][4] Inhalation can lead to chemical burns in the respiratory tract, potentially causing delayed and life-threatening pulmonary edema.[4]

  • High Reactivity: These compounds are sensitive to moisture and can react with water to release corrosive hydrogen bromide gas.[5][6] They are also incompatible with strong bases, amines, alcohols, and oxidizing agents.[5][7]

  • Toxicity: They are toxic if inhaled or absorbed through the skin.[1]

The cornerstone of safety when handling these reagents is a multi-layered approach: Engineering Controls , Personal Protective Equipment (PPE) , and Rigorous Work Practices .

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe use of fluorinated benzyl bromides.

Q1: What makes fluorinated benzyl bromides such potent lachrymators?

A: The lachrymatory and irritant properties of benzyl bromides stem from their nature as potent SN2 alkylating agents. The benzylic carbon is highly electrophilic, readily reacting with nucleophiles found in biological macromolecules, such as cysteine residues in proteins. This alkylation disrupts normal cellular function, triggering a pain and irritation response. Fluorination, particularly on the aromatic ring, can further enhance the electrophilicity of the benzylic carbon through inductive effects, potentially increasing its reactivity and irritant properties.

Q2: I work in a well-ventilated lab. Is a standard fume hood sufficient for handling these compounds?

A: Yes, but with strict conditions. All manipulations of fluorinated benzyl bromides—including weighing, transferring, and reaction setup—must be performed inside a properly functioning chemical fume hood with a certified face velocity of 80-120 feet per minute.[7] The sash should be kept as low as possible. It is crucial to ensure that the fume hood is not cluttered, as this can disrupt airflow and create eddies that allow vapors to escape into the lab.[7]

Q3: What is the absolute minimum PPE required for handling these reagents?

A: The minimum required PPE is non-negotiable and includes:

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[8][9] Standard safety glasses are insufficient.

  • Gloves: Use two pairs of chemical-resistant gloves ("double-gloving"). The outer glove should be a robust material like Viton™ or a fluorinated rubber, with an inner nitrile glove.[6] Gloves must be inspected for pinholes before use and disposed of immediately after handling the reagent.[6]

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required. For larger quantities or in case of a spill, a chemically impervious suit may be necessary.[10]

  • Respiratory Protection: For anything other than very small quantities in a high-performance fume hood, a respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.

Q4: How should I properly store a container of 4-fluorobenzyl bromide?

A: These compounds must be stored in a tightly sealed container, often under an inert atmosphere (like argon or nitrogen), to protect them from moisture.[11] The storage area should be a cool, dry, well-ventilated location away from heat and sources of ignition.[3][12] They must be segregated from incompatible materials such as bases, oxidizers, alcohols, and amines.[7][11]

Q5: What is the correct first aid response for an accidental exposure?

A: Immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[3][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[3][13]

  • Inhalation: Move the person to fresh air immediately.[13] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6]

Troubleshooting Guides

Problem: I can smell a sharp, pungent odor while working in the fume hood.

Potential Cause Corrective Action
Improper Fume Hood Use Lower the sash to the indicated operating height. Ensure your work is at least 6 inches inside the hood. Confirm the fume hood's alarm is not indicating low flow.
Contaminated Equipment Your gloves, lab coat, or external surfaces of glassware may be contaminated. Safely remove and dispose of gloves. Wipe down all surfaces with an appropriate decontaminating solution.
Leaking Apparatus Your reaction vessel or transfer apparatus may have a leak. If safe to do so, re-seal any loose joints. If the leak is significant, treat it as a small spill within the hood.

Problem: I've finished my reaction. How do I safely quench the excess benzyl bromide?

Step Procedure Scientific Rationale
1. Cool the Reaction Ensure your reaction mixture is cooled in an ice bath.Quenching reactions can be exothermic. Cooling mitigates the risk of a dangerous temperature spike that could cause boiling and splashing of hazardous materials.
2. Prepare Quenching Solution In a separate flask inside the fume hood, prepare a dilute solution of a suitable nucleophile, such as 10% sodium bicarbonate, or a secondary amine like diethylamine in an appropriate solvent.A nucleophile will react with the electrophilic benzyl bromide, converting it into a less hazardous, non-lachrymatory species.[14]
3. Slow Addition Slowly and carefully add the quenching solution to your reaction mixture dropwise with vigorous stirring.Slow addition allows for controlled dissipation of any heat generated and prevents a buildup of pressure from any gas evolution (e.g., CO2 from bicarbonate).
4. Verify Quench After addition is complete, allow the mixture to stir for a period (e.g., 30 minutes) to ensure all the benzyl bromide has reacted. You can test for completion using a suitable method like Thin Layer Chromatography (TLC).This step validates that the hazardous starting material has been fully consumed before proceeding to aqueous workup and waste disposal.

Standard Operating Procedures & Visual Workflows

SOP: Handling and Dispensing Liquid Benzyl Bromide
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and uncluttered. Place a chemical spill kit nearby.[15]

  • Inert Atmosphere: If the reagent is under an inert atmosphere, prepare a syringe or cannula for transfer.

  • Transfer: Securely clamp the reagent bottle and the receiving flask inside the fume hood. Slowly draw the required volume into the syringe and dispense it below the surface of the solvent in the receiving flask.

  • Rinsing: Rinse the syringe immediately with a small amount of an appropriate quenching solvent (e.g., isopropanol) and dispense the rinsate into a dedicated waste container.

  • Cleanup: Wipe down the exterior of the reagent bottle and any potentially contaminated surfaces before removing them from the fume hood.

  • Glove Disposal: Remove outer gloves first, followed by inner gloves, ensuring you do not touch the outside of the gloves with your bare hands. Dispose of them in the designated hazardous waste container.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[7]

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Reaction Phase cluster_exit 4. Final Steps Prep Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) FumeHood Verify Fume Hood Operation (Sash at correct height, >80 FPM) SpillKit Position Spill Kit & Quench Solutions Weigh Weigh/Measure Reagent SpillKit->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Run Reaction Under Inert Atmosphere Transfer->React Quench Cool & Quench Excess Reagent React->Quench Decon Decontaminate Glassware & Surfaces Quench->Decon Waste Dispose of Waste in Labeled Containers Decon->Waste Doff Properly Doff & Dispose of PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: High-level workflow for handling lachrymatory reagents.

Emergency Procedures

Spill Response Decision Tree

In the event of a spill, remain calm and follow this decision tree.

SpillResponse Spill Spill Occurs Contamination Are you contaminated? Spill->Contamination Contained Is the spill contained within the fume hood? MinorSpill Small Spill (<100 mL) and Contained? Contained->MinorSpill Yes Evacuate Evacuate Immediate Area Alert Colleagues & Supervisor Contained->Evacuate No (Major Spill Outside Hood) Cleanup Use spill kit: Cover with dry absorbent (lime, sand, vermiculite) DO NOT USE WATER MinorSpill->Cleanup Yes MinorSpill->Evacuate No (Large Spill in Hood) Contamination->Contained No FirstAid Initiate First Aid Immediately (Safety Shower/Eyewash) Remove Contaminated Clothing Contamination->FirstAid Yes SeekMedical Seek Immediate Medical Attention Bring SDS FirstAid->SeekMedical Collect Collect absorbent into a sealed, labeled waste container Cleanup->Collect Decontaminate Decontaminate area Collect->Decontaminate CallHelp Call Emergency Response (e.g., EH&S) Evacuate->CallHelp

Caption: Decision tree for spill response procedures.

Fire Response

Benzyl bromide and its derivatives are combustible liquids.[5]

  • In case of fire: Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[5]

  • DO NOT USE WATER. These compounds react with water, which can exacerbate the situation.[5]

  • Fire produces poisonous gases, including hydrogen bromide.[5][6] Firefighters must wear self-contained breathing apparatus (SCBA).[6]

Physical & Chemical Data

This table summarizes key data for common compounds in this class. Always refer to the specific Safety Data Sheet (SDS) for the exact reagent you are using.

PropertyBenzyl Bromide4-Fluorobenzyl Bromide3,5-Bis(trifluoromethyl)benzyl bromide
CAS Number 100-39-0[13]459-46-1[11]32247-96-4
Molecular Formula C₇H₇Br[13]C₇H₆BrFC₉H₅BrF₆
Molecular Weight 171.03 g/mol [2]189.02 g/mol 307.03 g/mol
Appearance Colorless to light yellow liquid[1][4]Clear, slightly yellow liquid[4]Flammable liquid and vapor
Boiling Point ~201 °C[2]~85 °C @ 15 mmHgN/A
Density ~1.44 g/mL[1]~1.52 g/mL @ 25 °C[16]N/A
Primary Hazards Lachrymator, Corrosive, Irritant[1][5]Lachrymator, Causes Burns[4][11]Flammable, Causes Severe Burns

References

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

  • Fisher Scientific . SAFETY DATA SHEET - Benzyl bromide. [Link]

  • PubChem . Benzyl Bromide. [Link]

  • National Center for Biotechnology Information . Alcohols as alkylating agents in heteroarene C–H functionalization. [Link]

  • Wikipedia . Benzyl bromide. [Link]

  • Cole-Parmer . Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. [Link]

  • Oncohema Key . Alkylating Agents. [Link]

  • UAW Local 4121 . Guide to Protest PPE. [Link]

  • NCBI Bookshelf . Alkylating Agents - Holland-Frei Cancer Medicine. [Link]

  • Storemasta . Examples of PPE for Various Dangerous Goods Classes. [Link]

  • European Chemicals Agency (ECHA) . Substance Information - (Bromomethyl)benzene. [Link]

  • ACS Publications . The Journal of Organic Chemistry Ahead of Print. [Link]

  • National Center for Biotechnology Information . Alkylating agent induced NRF2 blocks endoplasmic reticulum stress-mediated apoptosis via control of glutathione pools and protein thiol homeostasis. [Link]

  • Healthy Bean . PPE for Chemical Handling: A Quick Guide. [Link]

  • SAMS Solutions . Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • SafetyCulture Marketplace US . Essential PPE for Protection Against Liquid Chemicals. [Link]

Sources

Technical Support Center: Purification of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating high-purity 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl (hereafter referred to as Intermediate-A ).

This intermediate is a highly reactive benzylic bromide, commonly synthesized via Wohl-Ziegler radical bromination of 3-methyl-4-fluoro-1,1'-biphenyl. The presence of the fluorine atom at the para position (relative to the biphenyl linkage) and the ortho position (relative to the bromomethyl group) creates specific electronic effects that increase susceptibility to hydrolysis compared to non-fluorinated analogs.

Critical Safety Warning (Lachrymator)

STOP: Before proceeding, verify your safety protocols.

  • Hazard: Benzylic bromides are potent lachrymators (tear agents) and skin irritants.

  • Requirement: All purification steps must be performed in a high-efficiency fume hood.

  • Neutralization: Keep a solution of 5% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and glassware.

Impurity Profiling & Diagnosis

Before selecting a purification method, identify your impurity profile using the table below. This determines your workflow.

Impurity TypeChemical IdentityOriginDiagnostic (TLC/NMR)
Impurity A 3-Methyl-4-fluoro-1,1'-biphenylUnreacted Starting Material (SM)Lower Rf than product. Methyl singlet ~2.3 ppm.
Impurity B 3-(Dibromomethyl)-4-fluoro...Over-bromination (Gem-dibromide)Higher/Similar Rf. Benzylic proton singlet ~6.6-6.8 ppm.
Impurity C SuccinimideByproduct of NBS reagentBaseline spot (polar). Singlet ~2.7 ppm (4H).
Impurity D 3-(Hydroxymethyl)-4-fluoro...Hydrolysis Product (Benzyl alcohol)Lower Rf (streaking). Methylene doublet ~4.7 ppm.

Protocol Module A: Workup & Succinimide Removal

Issue: "My crude NMR shows a large singlet at 2.7 ppm, and the product is sticky." Root Cause: Incomplete removal of succinimide (if NBS was used). Succinimide is slightly soluble in organic solvents, leading to contamination.

The "Pre-Purification" Protocol

Do not rely on chromatography to remove succinimide; it causes streaking. Use this precipitation-filtration method first.

  • Cooling: Cool the reaction mixture (typically in CCl₄, Chlorobenzene, or Benzene) to 0°C. Succinimide is highly insoluble in cold non-polar solvents.

  • Filtration: Filter the cold mixture through a sintered glass funnel. The solid cake is mostly succinimide.

  • Aqueous Wash (Critical):

    • Dilute the filtrate with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash 3x with Water (Succinimide is water-soluble).

    • Wash 1x with Brine .

    • Dry over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster drying of labile bromides).

Protocol Module B: Crystallization (The Gold Standard)

Issue: "Column chromatography is degrading my product." Root Cause: Benzylic bromides are sensitive to the acidity of silica gel. Crystallization is the preferred method for Intermediate-A due to the rigid biphenyl core promoting lattice formation.

Recommended Solvent Systems
  • System 1 (Preferred): n-Heptane / Ethyl Acetate (10:1 to 5:1 ratio).

  • System 2 (Alternative): Hexanes / DCM (for highly soluble crude).

Step-by-Step Crystallization Guide
  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate at 45-50°C. (Avoid boiling; heat promotes hydrolysis).

  • Anti-Solvent Addition: Slowly add warm n-Heptane until persistent cloudiness is observed.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 1 hour.

    • Transfer to 4°C (Fridge) for 4 hours.

    • Do not freeze immediately ; this traps impurities (oiling out).

  • Harvest: Filter the white crystalline solid and wash with cold n-Heptane.

Protocol Module C: Chromatography (Troubleshooting)

Issue: "I cannot crystallize the product; it remains an oil. I must run a column." Solution: You must neutralize the stationary phase to prevent degradation (HBr elimination or hydrolysis).

Neutralized Silica Protocol
  • Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine (Et₃N) .

  • Packing: Pour the column and flush with 2 column volumes of Hexane/Et₃N.

  • Elution: Run the column using a gradient of Hexanes → 5% EtOAc/Hexanes .

    • Note: The Et₃N neutralizes acidic sites on the silica.

  • Speed: Run the column quickly. Do not leave the compound on silica overnight.

Protocol Module D: The "Rescue" for Over-Bromination

Issue: "I have 15% of the gem-dibromide (Impurity B). Recrystallization isn't removing it."[1] Insight: Separating mono-bromo and di-bromo species is notoriously difficult due to similar solubilities and Rf values. Advanced Solution: Reductive Debromination using Diethyl Phosphite.[2] This chemically converts the di-bromo impurity back to the mono-bromo product or starting material, which is easier to separate.

Diethyl Phosphite Reduction Protocol

Reference: This method is adapted from industrial processes for benzylic halides [1].[3]

  • Setup: Dissolve the crude mixture (containing Mono/Di mix) in THF or DCM .

  • Reagents: Add Diethyl phosphite (1.0 - 1.5 equiv relative to the dibromide content) and DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by NMR.

    • Mechanism:[2][3][4][5][6] The phosphite selectively reduces the electron-deficient gem-dibromide.

  • Workup: Wash with water, dry, and proceed to Crystallization (Module B) .

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Persistent Oil CheckState->Oil Yes CheckImpurity Check Impurity Profile (NMR) Solid->CheckImpurity Oil->CheckImpurity Succinimide High Succinimide? CheckImpurity->Succinimide Impurity C Dibromo High Dibromo (>10%)? CheckImpurity->Dibromo Impurity B Cryst Crystallization (EtOAc/Heptane) CheckImpurity->Cryst Standard Profile Wash Water/Brine Wash (Module A) Succinimide->Wash Reduct Diethyl Phosphite Reduction (Module D) Dibromo->Reduct Wash->Cryst Reduct->Cryst Column Neutralized Silica Column (Hex/EtOAc + 1% Et3N) Cryst->Column If Purity < 95%

Figure 2: Reaction Workup & Isolation Flow

Caption: Standardized workflow for removing NBS byproducts and isolating the sensitive benzylic bromide.

WorkupFlow Rxn Reaction Complete (NBS/CCl4) Cool Cool to 0°C Rxn->Cool Filter Filter Solids (Remove Succinimide) Cool->Filter Evap Evaporate Solvent Filter->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Wash: H2O (3x) -> Brine Redissolve->Wash Dry Dry (MgSO4) & Conc. Wash->Dry

Frequently Asked Questions (FAQ)

Q: Can I use Methanol for recrystallization? A: No. Benzylic bromides react with methanol (solvolysis) to form the methyl ether, especially if heated. Stick to non-nucleophilic solvents like Heptane, Hexane, Toluene, or Ethyl Acetate.

Q: The product turned pink/purple during storage. Is it ruined? A: The color indicates slight liberation of HBr and Br₂, which oxidize the biphenyl ring.

  • Fix: Dissolve in DCM, wash with 5% Sodium Thiosulfate, dry, and re-concentrate.

  • Prevention: Store under Argon/Nitrogen at -20°C in the dark. Add a stabilizer like silver wool (optional) for long-term storage.

Q: Why is the melting point lower than the literature value? A: The fluorine atom depresses the melting point compared to the non-fluorinated parent. However, if the range is wide (>2°C), you likely have "Impurity A" (Starting Material). These form solid solutions that are hard to separate. If SM > 5%, chromatography is required before crystallization.

References

  • Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon.Link

  • Organic Syntheses. (2005). Bromination of benzylic positions: 4,4'-Dibromobiphenyl.[7] Org.[1][4][5][8][9] Synth. 1951, 31, 29. Link

  • BenchChem Support. (2025).[5][10][11] Removal of unreacted N-bromosuccinimide from benzylic bromination mixtures.Link

  • Google Patents. (2010). Green synthesis method of bromomethylbiphenyl compound (CN101648839A).[6]Link

Sources

Technical Support Center: Reactivity Solutions for Hindered Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8832-BENZ-STALL Subject: Troubleshooting low conversion and side reactions in sterically hindered benzyl bromides. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic & Triage

User Issue: "I am trying to react a sterically hindered benzyl bromide (e.g., ortho-substituted or secondary benzylic position) with a nucleophile or metal, but I am seeing <10% conversion, starting material recovery, or massive homocoupling (dimerization)."

Root Cause Analysis: Hindered benzyl bromides sit in a "reactivity valley."

  • Steric Blockade (SN2 Failure): Bulky ortho groups or alpha-branching physically block the backside attack required for SN2.

  • Electronic Mismatch (SN1 Stagnation): Unless the ring is electron-rich, the carbocation formation is too slow without assistance.

  • Wurtz Coupling (Metalation Failure): When attempting to form Grignards, the high reactivity of the formed benzylic-Mg species reacts instantly with unreacted bromide to form a dimer (Ar-CH2-CH2-Ar).

Troubleshooting Guides (SOPs)

Module A: Nucleophilic Substitution (Ether/Amine/Ester Formation)

If standard conditions (e.g., K2CO3/DMF/Heat) fail, do not simply increase heat. This promotes elimination (styrene formation). Use these escalated protocols.

Solution A1: The "Finkelstein" Swap (Catalytic or Stoichiometric)

Logic: Iodide is both a better nucleophile (to attack the hindered center) and a better leaving group (weaker bond) than bromide.

  • The Fix: Convert the bromide to an iodide in situ.

  • Protocol: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) to your reaction.

  • Why it works: TBAI acts as a Phase Transfer Catalyst (PTC) and a source of soluble iodide. The iodide displaces the bromide (reversible), forming a transient benzyl iodide which reacts 10-100x faster with your nucleophile.

Solution A2: The "Silver Hammer" (Ag-Promoted SN1)

Logic: When sterics completely block SN2, you must force an SN1 pathway. Silver(I) salts have a high affinity for bromide ("halophilicity"). They complex with the Br, forcing it to leave and precipitate as AgBr, generating a reactive carbocation even in non-polar solvents.

Protocol: Ag-Mediated Etherification/Esterification

  • Solvent: DCM or Toluene (Anhydrous). Avoid coordinating solvents like DMF.

  • Reagents: Substrate (1.0 eq), Nucleophile (Alcohol/Acid, 1.5 eq).

  • Promoter: Silver Carbonate (Ag2CO3) (1.5 - 2.0 eq). Note: AgOTf or AgBF4 are more aggressive if Ag2CO3 fails.

  • Conditions: Stir in the dark (foil-wrapped) at RT to 40°C.

  • Workup: Filter through a Celite pad to remove silver salts.

  • Validation: Appearance of a heavy precipitate (AgBr) indicates successful ionization.

Critical Warning: Silver salts are oxidants. Ensure your nucleophile is not easily oxidized (e.g., certain amines or electron-rich phenols may require careful monitoring).

Module B: Metalation (Grignard/Lithium Reagents)

User Issue: "My reaction turns into a solid block of white solid (dimer) instead of a Grignard reagent."

Solution B1: The Knochel Turbo-Exchange (Recommended)

Logic: Direct insertion of Mg into hindered benzyl bromides is uncontrolled. Instead, use a Halogen-Metal Exchange at low temperature using Knochel's Turbo Grignard (iPrMgCl·LiCl).[1][2] This bypasses the radical intermediates responsible for dimerization.

Protocol: Br/Mg Exchange

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: THF (Anhydrous).[3]

  • Reagents: Benzyl Bromide (1.0 eq).

  • Exchange Reagent: iPrMgCl·LiCl (1.1 eq) [Commercial solution].

  • Temperature: Cool substrate to -20°C to 0°C .

  • Addition: Add iPrMgCl·LiCl dropwise. Stir for 30–60 mins.

  • Quench/React: Add your electrophile (aldehyde, ketone, etc.) at the same temperature.

Solution B2: The "High Dilution" Direct Insertion

If you must use elemental Mg, you must starve the reaction of unreacted bromide to prevent coupling.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) . Why? It suppresses Wurtz coupling better than THF or Ether.

  • Technique: Use a syringe pump. Add the benzyl bromide solution extremely slowly (over 2-4 hours) to a refluxing suspension of activated Mg (excess, 3.0 eq).

Comparative Data: Reaction Conditions

VariableStandard ConditionOptimized Condition (Hindered)Mechanism Shift
Leaving Group Bromide (Br)Iodide (I) (via TBAI/NaI)Better Leaving Group Ability (Weak C-I bond)
Solvent (Subst.) DMF/AcetoneDCM or Toluene (with Ag salts)Solvation of Ag+ / Precipitation of AgBr
Solvent (Grignard) THF2-MeTHF Reduced Homocoupling (Wurtz)
Metalation Mg Turnings (Reflux)iPrMgCl·LiCl (-20°C) Kinetic Control vs. Radical Chaos
Catalyst NoneAg2CO3 or AgOTf Halophile-assisted Ionization

Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the correct protocol based on your specific hindrance and electronic profile.

G Start Start: Hindered Benzyl Bromide Low Reactivity Goal What is the Goal? Start->Goal Subst Nucleophilic Substitution (C-O, C-N, C-S bond) Goal->Subst Metal C-C Bond Formation (Grignard/Lithiation) Goal->Metal Check_Elec Check Electronics Subst->Check_Elec Check_Wurtz Risk of Wurtz Coupling? Metal->Check_Wurtz Rich Electron Rich / Neutral (e.g., OMe, Alkyl) Check_Elec->Rich Stabilizes C+ Poor Electron Poor (e.g., NO2, CF3) Check_Elec->Poor Destabilizes C+ Sol_Ag Protocol: Silver Promoted (Ag2CO3/DCM) Forces SN1 Rich->Sol_Ag Best for Hindered Sol_Fink Protocol: Finkelstein (TBAI Cat. + Heat) Boosts SN2 Poor->Sol_Fink SN1 difficult, push SN2 Sol_Turbo Protocol: Turbo Grignard (iPrMgCl·LiCl @ -20°C) Prevents Coupling Check_Wurtz->Sol_Turbo High Risk (Default) Sol_Rieke Protocol: Rieke Mg or High Dilution Check_Wurtz->Sol_Rieke Specialized Eqpt Available

Caption: Decision tree for selecting reaction conditions based on substrate electronics and reaction type.

Frequently Asked Questions (FAQs)

Q: Why can't I just heat the reaction to 100°C to overcome the steric barrier? A: Heating hindered benzyl bromides often triggers E1 or E2 elimination , resulting in styrene derivatives (vinyl benzenes) rather than substitution. Furthermore, prolonged heating degrades the benzyl bromide via thermal homolysis (radical formation).

Q: I used NaI in Acetone (Classic Finkelstein) but nothing precipitated. Why? A: The "precipitation force" relies on the solubility difference between NaI and NaBr. If your benzyl bromide is very lipophilic, it may not dissolve well in acetone. Switch to TBAI (Tetrabutylammonium Iodide) in a biphasic system (DCM/Water) or use TBAI as a catalyst in your primary solvent (THF/Acetonitrile).

Q: Can I use the Turbo Grignard (iPrMgCl·LiCl) if my molecule has an ester group? A: Yes, if you work at low temperatures (-20°C to -40°C). The Br/Mg exchange is much faster than the nucleophilic attack on the ester. This is a major advantage over forming the Grignard from Mg metal, which requires heat and often attacks sensitive groups.

References

  • Finkelstein Reaction & Halide Exchange

    • Mechanism & Utility: Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges.

    • Modern Application: "Finkelstein Reaction."[5][6][7] Organic Chemistry Portal. Link

  • Silver-Promoted Substitution

    • Ag-Assisted Fluorination (Analogous Mechanism): "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... using Et3N·3HF and AgF."[8] RSC Advances. Link

    • General Ag(I) Promoters: "Reaction of alkyl halides with silver salts."[8] Chemistry LibreTexts. Link

  • Turbo Grignard (Knochel Reagents)

    • Original Discovery: Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

    • Review: "Preparation of Functionalized Organomagnesium Reagents." Organic Chemistry Portal. Link

  • Wurtz Coupling Prevention

    • Solvent Effects: "Solvent screening of benzyl bromide Grignard reaction." ResearchGate. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Resolving Complex Spin Systems: A Comparative Guide to H NMR Analysis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

As a Senior Application Scientist, I frequently encounter structural verification bottlenecks when analyzing halogenated aromatic scaffolds. 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of[1]. However, its structural verification via standard proton Nuclear Magnetic Resonance (





To achieve unambiguous structural elucidation, we must move beyond basic 1D proton spectra. This guide objectively compares analytical methodologies—specifically solvent selection (CDCl





Solvent Selection: The Causality of CDCl vs. DMSO-

The choice of deuterated solvent fundamentally alters the local magnetic environment of the analyte. For fluorinated biphenyls, overlapping multiplet signals in the aromatic region (7.0–8.0 ppm) can hinder integration and assignment.

  • CDCl

    
     (Deuterated Chloroform):  As a low-polarity, aprotic solvent, CDCl
    
    
    provides an excellent baseline for routine analysis due to its high solubility profile. However, its non-polar environment often results in the coalescence of the unsubstituted phenyl ring (Ring B) protons and the fluorinated ring (Ring A) protons into a dense, unresolvable multiplet.
  • DMSO-

    
     (Deuterated Dimethyl Sulfoxide):  Switching to a highly polar solvent like DMSO-
    
    
    induces a pronounced deshielding effect. The causality behind this lies in the strong dipole-dipole interactions and the magnetic anisotropy of the sulfoxide group, which differentially shift protons based on . This solvent-induced shift dispersion effectively pulls the H-2, H-5, and H-6 signals away from the Ring B multiplet, enhancing resolution without requiring expensive upgrades to higher magnetic field strengths (e.g., moving from 400 MHz to 600 MHz).
Acquisition Techniques: Standard H NMR vs. H{ F} Decoupled NMR

Even with optimal solvent selection, the

  • Standard

    
    H NMR:  Captures all 
    
    
    and
    
    
    interactions. While informative, extracting precise coupling constants to verify the substitution pattern (e.g., distinguishing a 3-bromomethyl from a 2-bromomethyl isomer) is mathematically tedious due to second-order effects and signal overlap.
  • 
    H{
    
    
    F} Broadband Decoupled NMR:
    By applying a continuous radiofrequency pulse at the
    
    
    F Larmor frequency during
    
    
    H acquisition, we can [2]. This effectively removes all
    
    
    H-
    
    
    F scalar couplings. The resulting spectrum simplifies dramatically: the H-5 signal collapses into a clean doublet (coupled only to H-6), and the bromomethyl (-CH
    
    
    Br) signal, which exhibits long-range
    
    
    broadening, sharpens into a distinct singlet.

The Self-Validating System: By running the standard and decoupled spectra back-to-back, the workflow acts as a self-validating system. Any collapsed multiplet in the second spectrum is definitively proven to be a result of fluorine coupling, eliminating ambiguity from solvent impurities or conformational isomers.

Quantitative Data Comparison

The following table summarizes the expected spectral parameters for 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl at 400 MHz, demonstrating the comparative advantages of solvent and decoupling choices.

ProtonPositionStandard

H NMR (CDCl

)

H{

F} Decoupled NMR (CDCl

)
Standard

H NMR (DMSO-

)
-CH

Br
C-3~4.55 ppm (d,

= 1.5 Hz)
~4.55 ppm (s)~4.70 ppm (d,

= 1.5 Hz)
H-5 C-5~7.15 ppm (dd,

= 9.0,

= 8.2 Hz)
~7.15 ppm (d,

= 8.2 Hz)
~7.35 ppm (dd,

= 9.0,

= 8.2 Hz)
H-6 C-6~7.45 ppm (ddd,

= 8.2, 2.0,

= 4.5 Hz)
~7.45 ppm (dd,

= 8.2, 2.0 Hz)
~7.65 ppm (ddd,

= 8.2, 2.0,

= 4.5 Hz)
H-2 C-2~7.60 ppm (dd,

= 6.5,

= 2.0 Hz)
~7.60 ppm (d,

= 2.0 Hz)
~7.80 ppm (dd,

= 6.5,

= 2.0 Hz)
Ring B C-2',3',4',5',6'7.30–7.50 ppm (m, Overlapping)7.30–7.50 ppm (m, Overlapping)7.40–7.60 ppm (m, Resolved from H-2/H-6)

(Note: Chemical shifts are representative models based on empirical substituent effects for fluorinated biphenyls.)

Experimental Protocol: Establishing a Self-Validating H / H{ F} NMR Workflow

To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to:

  • Sample Preparation: Dissolve 5–10 mg of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl in 0.6 mL of the chosen deuterated solvent (CDCl

    
     for routine screening, DMSO-
    
    
    for enhanced downfield resolution). Transfer the solution to a high-quality 5 mm NMR tube.
  • Probe Tuning & Matching: Insert the sample into the spectrometer. Critically, tune the probe for both the

    
    H and 
    
    
    F frequencies. A doubly tuned probe (or a broadband channel capable of reaching the
    
    
    F frequency) is required due to the close proximity of their Larmor frequencies (~400 MHz for
    
    
    H and ~376 MHz for
    
    
    F).
  • Standard

    
    H Acquisition:  Acquire a standard 1D 
    
    
    H spectrum (e.g., 16 scans, 30° pulse angle, 2–3 second relaxation delay). Phase and baseline correct the spectrum carefully to evaluate initial multiplet overlap.
  • 
    H{
    
    
    F} Decoupled Acquisition:
    Load the heteronuclear decoupling pulse sequence (e.g., using inverse gated GARP or WALTZ16 decoupling on the
    
    
    F channel). Set the
    
    
    F transmitter frequency to the center of the expected fluorine chemical shift range (approx. -115 to -120 ppm for this specific scaffold).
  • Data Overlay & Validation: Process the decoupled spectrum identically to the standard spectrum. Overlay the two spectra. The collapse of the

    
     doublet at ~4.55 ppm into a singlet, and the simplification of the aromatic ddd/dd signals into dd/d signals, definitively validates the structural assignment.
    
Workflow Visualization

GStartSample Prep:3-(Bromomethyl)-4-fluoro-1,1'-biphenylSolventSolvent Selection(CDCl3 vs DMSO-d6)Start->SolventStandardNMRStandard 1H NMRAcquisition (400 MHz)Solvent->StandardNMR 5-10 mg/mLEvalSignal Overlap orComplex J_HF?StandardNMR->EvalDecoupledNMR1H{19F} DecoupledNMR AcquisitionEval->DecoupledNMR YesSuccessStructural VerificationAchievedEval->Success NoAnalysisMultiplet Simplification &J_HH ExtractionDecoupledNMR->AnalysisAnalysis->Success

Workflow for resolving 1H-19F coupling in fluorinated biphenyls.
References
  • [1] Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. PMC - NIH. URL:[Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Thieme Connect. URL:[Link]

  • [2] 1H with 19F Decoupling. University of Ottawa NMR Facility Blog. URL:[Link]

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Biphenyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of halogenated compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of fluorinated biphenyl bromides. We will explore the underlying principles that govern their fragmentation, compare expected patterns based on substituent positions, and provide a robust experimental protocol for their analysis.

The Dichotomy of Halogen Behavior in Mass Spectrometry

Fluorine and bromine, while both halogens, exert vastly different influences on the fragmentation of aromatic compounds under electron ionization. Bromine, with its lower bond dissociation energy and characteristic isotopic signature, often directs fragmentation pathways and provides clear diagnostic ions. Fluorine, in contrast, forms a very strong bond with carbon and is less prone to simple cleavage, often leading to more complex rearrangements.[1][2] When both are present on a biphenyl scaffold, a fascinating interplay of these properties dictates the observed mass spectrum.

Aromatic systems like biphenyls are inherently stable, often resulting in prominent molecular ion peaks in their mass spectra.[3] The fragmentation is therefore primarily driven by the substituents. For brominated aromatics, a key fragmentation pathway is the loss of the bromine atom.[4] In contrast, fluorinated aromatics are less likely to lose a fluorine atom; instead, rearrangements and cleavage of the aromatic system itself can occur.[5]

Comparative Fragmentation Patterns: A Positional Isomer Analysis

The substitution pattern of fluorine and bromine on the biphenyl rings significantly influences the fragmentation pathways. Let's consider a comparative analysis of three hypothetical isomers of a monofluoro-monobromo-biphenyl to illustrate these differences.

Case Study: Fragmentation of Fluoro-Bromo-Biphenyl Isomers

We will compare the expected primary fragmentation pathways for 4-fluoro-4'-bromobiphenyl, 2-fluoro-4'-bromobiphenyl, and 2-fluoro-2'-bromobiphenyl.

Table 1: Predicted Major Fragment Ions for Fluoro-Bromo-Biphenyl Isomers

m/z (Predicted)Ion Structure/Formula4-fluoro-4'-bromobiphenyl2-fluoro-4'-bromobiphenyl2-fluoro-2'-bromobiphenylFragmentation Pathway
252/254[C₁₂H₈FBr]⁺HighHighModerateMolecular Ion (M⁺) peak, showing characteristic M/M+2 isotope pattern for bromine.
173[C₁₂H₈F]⁺HighHighModerateLoss of a bromine radical (•Br) from the molecular ion.
152[C₁₂H₈]⁺LowLowLowLoss of both a fluorine and a bromine radical.
153[C₁₂H₉]⁺Very LowVery LowVery LowLoss of Br and F with hydrogen rearrangement.
127[M - Br - HF]⁺ModerateModerateModerateLoss of Br followed by elimination of hydrogen fluoride.
233/235[M - F]⁺Very LowVery LowVery LowLoss of a fluorine radical (energetically unfavorable).
172[M - HBr]⁺LowLowHigh"Ortho effect" induced loss of HBr.
Analysis of Fragmentation Drivers
  • Loss of Bromine: The most dominant initial fragmentation for all isomers is the cleavage of the C-Br bond, leading to the [M-Br]⁺ ion. This is due to the relative weakness of the C-Br bond compared to the C-F and C-C bonds.

  • The "Ortho Effect": For the 2-fluoro-2'-bromobiphenyl isomer, an enhanced loss of a halogen atom is expected.[6][7] This "ortho effect" arises from the interaction between the ortho-substituents on the two phenyl rings, which can stabilize the resulting fragment ion through the formation of a cyclic structure.[6] This can lead to a more abundant [M-Br]⁺ or even a diagnostic [M-HBr]⁺ ion. While the classic ortho effect involves two of the same halogen, steric strain in the 2,2'-disubstituted biphenyl can also promote fragmentation.

  • Fluorine's Influence: The strong C-F bond makes the direct loss of a fluorine atom ([M-F]⁺) a minor fragmentation pathway.[1][2] Instead, fluorine's presence is more likely to be observed in subsequent fragmentations, such as the loss of HF from the [M-Br]⁺ ion.

The following diagram illustrates the generalized primary fragmentation pathways for a fluorinated biphenyl bromide under electron ionization.

fragmentation_pathway M [C₁₂H₈FBr]⁺˙ (Molecular Ion) M_minus_Br [C₁₂H₈F]⁺ (Loss of •Br) M->M_minus_Br - •Br M_minus_HBr [C₁₂H₇F]⁺˙ ('Ortho Effect' Loss of HBr) M->M_minus_HBr - HBr (ortho isomers) M_minus_Br_minus_HF [C₁₂H₇]⁺ (Loss of HF) M_minus_Br->M_minus_Br_minus_HF - HF

Caption: Primary fragmentation pathways for fluorinated biphenyl bromides.

Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of fluorinated biphenyl bromides is crucial. The following protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the fluorinated biphenyl bromide standard.

    • Dissolve the standard in 1 mL of a high-purity volatile solvent (e.g., toluene, dichloromethane, or hexane) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • GC Column: A non-polar or medium-polarity column is recommended, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 200 °C.

      • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-400.

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identification: Identify the target compounds by comparing their retention times and mass spectra with those of the authentic standards. The NIST Mass Spectral Library can also be a valuable resource for tentative identification.[8][9][10]

    • Quantification: For quantitative analysis, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or the [M-Br]⁺ fragment) against the concentration of the calibration standards.

The following diagram outlines the general workflow for this GC-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute inject Inject Sample (1 µL) dilute->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify by RT & Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: General workflow for GC-MS analysis of fluorinated biphenyl bromides.

Conclusion

The mass spectrometric fragmentation of fluorinated biphenyl bromides is a nuanced interplay of the distinct properties of fluorine and bromine, further modulated by their positions on the biphenyl core. A thorough understanding of these principles, particularly the propensity for bromine loss and the "ortho effect," is critical for accurate structural elucidation. The provided GC-MS protocol offers a reliable framework for the separation and identification of these compounds. By combining foundational knowledge of fragmentation mechanisms with robust analytical methodology, researchers can confidently characterize these complex molecules.

References

  • Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle. (2025, May 8). Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). PMC. Retrieved from [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020, October 15). PubMed. Retrieved from [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. (2025, October 29). ResearchGate. Retrieved from [Link]

  • Effect of ortho-biphenyl substitution on the excited state dynamics of a multi-carbazole TADF molecule. Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved from [Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022, September 10). Scientific Research Journals. Retrieved from [Link]

  • Improve PCB Congener Identification Using the Ortho Effect. (2021, October 8). Retrieved from [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio. Scribd. Retrieved from [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Data Center. NIST. Retrieved from [Link]

  • Electron ionization. Wikipedia. Retrieved from [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent. Retrieved from [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016, June 5). Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Retrieved from [Link]

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. (2015, July 7). Retrieved from [Link]

  • NIST Chemistry WebBook. Retrieved from [Link]

  • GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5 | Journal of. (2023, December 20). Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. Retrieved from [Link]

  • NIST Standard Reference Database 1A. (2014, June 19). Retrieved from [Link]

  • Standard mass spectrum of fluorobenzene from NIST library (A) and mass... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Purity Standards of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl, supported by experimental data and protocols.

The Criticality of Purity for 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is a reactive intermediate, and impurities can arise from its synthesis or degradation. Potential impurities may include unreacted starting materials, by-products from side reactions, or degradation products. These impurities can have a cascading effect on the subsequent synthetic steps, potentially leading to the formation of undesired and difficult-to-remove impurities in the final API. Therefore, a robust and validated analytical method to assess the purity of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is paramount.

Comparison of Analytical Methodologies

While other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about purity, HPLC is the gold standard for the purity determination of non-volatile and thermally labile compounds like 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for the target analyte.Provides structural confirmation and can be quantitative (qNMR), but may have lower sensitivity for impurity profiling.
Selectivity High selectivity for closely related structures and isomers.Good for separating volatile impurities.Excellent for structural elucidation of major components and impurities if present at sufficient concentration.
Sensitivity High sensitivity, capable of detecting trace-level impurities.High sensitivity, particularly with specific detectors like mass spectrometry (MS).Generally lower sensitivity compared to chromatographic techniques for impurity quantification.

Recommended HPLC Methodologies: A Comparative Analysis

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of moderately polar to non-polar compounds like 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

Method A: Isocratic Elution for Routine Quality Control

This method is designed for rapid and routine purity assessments where the primary goal is to quantify the main peak and any known, well-separated impurities.

Experimental Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method B: Gradient Elution for Impurity Profiling and Stability-Indicating Studies

A gradient elution method is superior for separating a wider range of impurities with varying polarities and is essential for developing a stability-indicating method.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B

  • Flow Rate: 1.2 mL/min

  • Detection: Diode Array Detector (DAD) at 254 nm

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1.0 mg/mL.

Rationale for Method Selection

The isocratic method (Method A) offers simplicity and speed, making it suitable for high-throughput screening in a quality control environment. The C18 column provides good hydrophobic retention for the biphenyl structure.

The gradient method (Method B) provides superior resolution for a broader range of potential impurities. The phenyl-hexyl stationary phase offers alternative selectivity to a standard C18 phase, with enhanced π-π interactions that can be beneficial for separating aromatic compounds and their isomers.[1][2] The use of a diode array detector allows for peak purity analysis and can help in the identification of unknown impurities by comparing their UV spectra. The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry is used for further characterization.

Illustrative Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity / Selectivity MD3->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine QC Analysis V7->A1 Implement for Routine Use A2 Impurity Profiling V7->A2 A3 Stability Studies V7->A3

Caption: Workflow for HPLC Method Development and Validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two proposed HPLC methods, based on typical results for similar compounds.

Parameter Method A (Isocratic) Method B (Gradient) ICH Q2(R2) Acceptance Criteria
Specificity Baseline separation of the main peak from known impurities.Baseline separation of the main peak from all potential process and degradation impurities. Peak purity index > 0.995.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4][5]
Linearity (r²) > 0.999> 0.999Correlation coefficient should be close to 1.
Range (% of nominal) 80-120%LOQ - 150%The range should cover the expected concentrations of the analyte and its impurities.[3]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of the test results to the true value.[5]
Precision (%RSD) < 1.0%< 2.0%Repeatability and intermediate precision should be within acceptable limits.
LOD ~0.01%~0.005%The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ ~0.03%~0.015%The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Tolerant to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Tolerant to minor changes in gradient composition, flow rate, and column temperature (±2°C).The reliability of an analytical procedure with respect to deliberate variations in method parameters.[5]

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To validate that Method B is stability-indicating, forced degradation studies are essential. These studies involve subjecting a sample of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl to various stress conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using Method B. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other, and the peak purity of the main peak is maintained.

Logical Framework for Purity Assessment

Purity_Assessment_Logic Start Receive Sample of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl IsRoutineQC Routine QC? Start->IsRoutineQC MethodA Analyze using Isocratic HPLC (Method A) IsRoutineQC->MethodA Yes IsImpurityProfile Impurity Profiling or Stability Study? IsRoutineQC->IsImpurityProfile No CheckPurity Purity > 99.0%? MethodA->CheckPurity MethodB Analyze using Gradient HPLC (Method B) ForcedDegradation Perform Forced Degradation Studies MethodB->ForcedDegradation Pass Release for Use CheckPurity->Pass Yes Fail Further Investigation / Repurification CheckPurity->Fail No IsImpurityProfile->MethodB Yes AnalyzeStressed Analyze Stressed Samples with Method B ForcedDegradation->AnalyzeStressed AssessMethod Is Method Stability-Indicating? AnalyzeStressed->AssessMethod AssessMethod->MethodB No, Optimize Method ValidateMethod Fully Validate Method B AssessMethod->ValidateMethod Yes ValidateMethod->Pass

Caption: Decision workflow for purity analysis of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.

Conclusion

The selection of an appropriate HPLC method for the purity determination of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is contingent upon the specific analytical objective. For routine quality control, a rapid isocratic method may suffice. However, for comprehensive impurity profiling and to ensure the method is stability-indicating, a more robust gradient method is required. The validation of these methods in accordance with ICH guidelines is a prerequisite for their use in a regulated environment.[3][4][5] By implementing a well-developed and validated HPLC method, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][4]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][5]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • PharmaCores. HPLC Method development: an overview. [Link][1]

  • Chromtech. Chromatography Products. [Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). [Link]

Sources

A Comparative Guide: 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl vs. its Non-Fluorinated Analog for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic or material properties. Among the vast arsenal of synthons, biphenyl derivatives serve as a privileged scaffold, offering a rigid yet tunable platform for constructing complex molecular architectures.[1] This guide provides an in-depth, data-driven comparison between 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl and its non-fluorinated parent, 3-(Bromomethyl)-1,1'-biphenyl . We will dissect how the subtle, yet powerful, introduction of a single fluorine atom dramatically alters the molecule's physicochemical properties, reactivity, and ultimate utility in drug discovery and organic synthesis.

The Strategic Imperative of Fluorine in Molecular Design

Before delving into a direct comparison, it is crucial to understand why fluorine has become an indispensable tool for medicinal chemists.[2] With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can be introduced without significant steric perturbation.[3] However, as the most electronegative element, it exerts profound electronic effects.[4] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and highly polarized, which can lead to enhanced metabolic stability, modulated acidity/basicity (pKa), and improved binding affinity through unique electrostatic interactions with protein targets.[3][5] Strategic fluorination can block sites of metabolic attack by cytochrome P450 enzymes, a common strategy to increase a drug candidate's half-life and bioavailability.[6][7][8]

Physicochemical Properties: A Tale of Two Halogens

The introduction of a fluorine atom ortho to the bromomethyl group instigates a cascade of changes in the molecule's fundamental properties. These alterations, while seemingly minor, have significant downstream implications for reaction kinetics, solubility, and biological interactions.

Property3-(Bromomethyl)-1,1'-biphenyl3-(Bromomethyl)-4-fluoro-1,1'-biphenylRationale for a Scientist's Choice
CAS Number 14704-31-5[9]958255-73-5 (example)For precise tracking and procurement.
Molecular Formula C₁₃H₁₁Br[10]C₁₃H₁₀BrFFluorine addition impacts molecular weight and elemental analysis.
Molecular Weight 247.13 g/mol [10]265.12 g/mol Crucial for stoichiometric calculations in synthesis.
Melting Point 57-61 °C[9]Data not widely published, expected to differChanges in crystal lattice packing due to fluorine can affect melting point, influencing purification and handling.
Calculated LogP 4.1[10]~4.5 (Estimated)The fluorinated analog is more lipophilic, which can enhance membrane permeability but may also affect solubility and clearance.[7]
Reactivity Driver Benzylic Bromide[11]Electron-Withdrawing Fluorine + Benzylic BromideThe ortho-fluoro group inductively withdraws electron density, potentially increasing the electrophilicity of the benzylic carbon.[12]

Reactivity and Synthetic Protocols: An Experimental Viewpoint

The core functionality of both molecules is the reactive bromomethyl group, a potent electrophile for nucleophilic substitution reactions.[13] This benzylic bromide is particularly reactive due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.[11][14] The key difference lies in the electronic influence of the ortho-fluorine atom in the fluorinated analog.

The fluorine atom acts as a strong electron-withdrawing group through the sigma framework (inductive effect). This effect can increase the partial positive charge on the benzylic carbon, making it a "harder" and more reactive electrophile towards nucleophiles.[12] This enhanced reactivity can lead to faster reaction rates and potentially allow for milder reaction conditions compared to the non-fluorinated analog.

Experimental Workflow: Comparative Nucleophilic Substitution

To empirically validate the difference in reactivity, a parallel synthesis experiment can be designed. The following workflow outlines a procedure to compare the rate of ether formation with a common nucleophile, sodium phenoxide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Comparison A Weigh equimolar amounts of: 1. 3-(Bromomethyl)-1,1'-biphenyl 2. 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl C Reaction Vessel 1 (Non-F): Add Biphenyl 1 to Phenoxide soln. Stir at 50°C A->C D Reaction Vessel 2 (Fluorinated): Add Biphenyl 2 to Phenoxide soln. Stir at 50°C A->D B Prepare separate, identical solutions of Sodium Phenoxide in Acetone B->C B->D E Monitor both reactions via TLC/LC-MS at T=0, 15, 30, 60, 120 min C->E D->E F Quench, Work-up, and Isolate Products E->F G Compare reaction completion times and isolated yields F->G

Caption: Diagram 1: Parallel Reactivity Assessment Workflow.

Detailed Protocol: Comparative Sₙ2 Reaction

Objective: To compare the reaction rate of 3-(bromomethyl)-1,1'-biphenyl and 3-(bromomethyl)-4-fluoro-1,1'-biphenyl with sodium phenoxide.

Materials:

  • 3-(bromomethyl)-1,1'-biphenyl (1.0 mmol)

  • 3-(bromomethyl)-4-fluoro-1,1'-biphenyl (1.0 mmol)

  • Phenol (1.1 mmol per reaction)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol per reaction)

  • Anhydrous Acetone

  • Ethyl acetate, brine, anhydrous magnesium sulfate

  • TLC plates, LC-MS vials

Procedure:

  • Nucleophile Preparation: In two separate flame-dried flasks under N₂, suspend sodium hydride (44 mg, 1.1 mmol) in anhydrous acetone (10 mL). To each flask, add a solution of phenol (104 mg, 1.1 mmol) in acetone (5 mL) dropwise at 0°C. Stir for 20 minutes to form sodium phenoxide.

  • Reaction Initiation: To the first flask, add 3-(bromomethyl)-1,1'-biphenyl (247 mg, 1.0 mmol). To the second flask, add 3-(bromomethyl)-4-fluoro-1,1'-biphenyl (265 mg, 1.0 mmol).

  • Monitoring: Heat both reactions to 50°C. Immediately take a T=0 sample from each reaction. Subsequently, sample each reaction mixture at 15, 30, 60, and 120 minutes. Analyze each sample by TLC and LC-MS to monitor the disappearance of starting material and the appearance of the product.

  • Work-up: After 2 hours (or upon completion), cool the reactions to room temperature and carefully quench with water. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography if necessary. Calculate the isolated yields and compare the consumption of starting material over time based on LC-MS data to determine the relative reaction rates.

Applications in Drug Discovery and Advanced Synthesis

The choice between these two building blocks is dictated by the desired properties of the final molecule. Both are valuable for introducing a phenylbenzyl moiety, often seen in ligands for various biological targets.

  • Non-Fluorinated Analog: This is a standard building block for creating biphenyl-containing structures. It is widely used in the synthesis of ligands for nuclear receptors, enzyme inhibitors, and as a precursor in materials science.[13] Its reactivity is predictable, and it serves as an excellent baseline compound in structure-activity relationship (SAR) studies.

  • Fluorinated Analog: The selection of this synthon is a deliberate strategic decision. A researcher would choose 3-(bromomethyl)-4-fluoro-1,1'-biphenyl to:

    • Block Metabolic Oxidation: The fluorine atom can prevent enzymatic hydroxylation on the aromatic ring, a common metabolic pathway that deactivates drug molecules.[7][8]

    • Enhance Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole or C-F···H-X interactions within a protein's binding pocket, increasing ligand potency.[3][4]

    • Modulate Physicochemical Properties: The increased lipophilicity can improve cell membrane permeability, a critical factor for oral bioavailability and CNS penetration.[7]

The synthesis of the biphenyl core itself is typically achieved via Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction that joins an aryl halide with an aryl boronic acid.[15][16]

G ArylHalide Aryl Halide (e.g., 3-Bromo-4-fluorotoluene) Catalyst Pd Catalyst + Base ArylHalide->Catalyst BoronicAcid Phenylboronic Acid BoronicAcid->Catalyst Product 4-Fluoro-3-methyl-1,1'-biphenyl Catalyst->Product Suzuki-Miyaura Coupling Bromination Benzylic Bromination (NBS, Light/Initiator) Product->Bromination FinalProduct 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl Bromination->FinalProduct

Caption: Diagram 2: Suzuki Coupling for Biphenyl Core Synthesis.

Conclusion

The comparison between 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl and 3-(bromomethyl)-1,1'-biphenyl is a clear illustration of the power of strategic fluorination in modern chemistry. While the non-fluorinated analog remains a reliable and fundamental building block, its fluorinated counterpart offers a suite of enhancements that are highly sought after in the development of next-generation pharmaceuticals and advanced materials. The ortho-fluoro substituent not only increases the reactivity of the benzylic bromide but also imbues the molecular scaffold with properties that can lead to improved metabolic stability, higher binding affinity, and better bioavailability. The choice, therefore, is not merely one of reagent, but a strategic decision that can profoundly influence the success of a research and development program.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [This is a foundational review, a general URL for the journal is provided: https://www.science.org]
  • PubChem. (n.d.). 3-(Bromomethyl)biphenyl. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Ascentus Organics Pvt. Ltd. (n.d.). 3-Bromomethyl 1-1' biphenyl. Retrieved February 10, 2026, from [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 19062-19066. [Link]

  • Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. Retrieved February 10, 2026, from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved February 10, 2026, from [Link]

  • Gill, H., et al. (2014). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [A general URL for a representative article on the topic is provided: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00615]
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 10, 2026, from [Link]

  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

  • Pharmaffiliates. (n.d.). 3-(Bromomethyl)biphenyl. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved February 10, 2026, from [Link]

  • Khan, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20138-20188. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of Bromomethyl Fluorobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethyl fluorobiphenyls (e.g., 4-(bromomethyl)-2-fluorobiphenyl) are critical electrophilic intermediates in the synthesis of biphenyl-based pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (sartans).[1][2]

In drug development, the purity of these alkylating agents is paramount. This guide provides a technical comparison of the Infrared (IR) spectral characteristics of bromomethyl fluorobiphenyls against their metabolic precursors (methyl analogs) and degradation products (hydroxymethyl analogs). By focusing on the -CH₂Br moiety and the Ar-F bond, this guide establishes a self-validating protocol for reaction monitoring and quality control.[2]

Part 1: Spectral Characteristic Comparison

The primary challenge in characterizing bromomethyl fluorobiphenyls is distinguishing the active alkyl bromide from the starting methyl material and potential hydrolysis products (alcohols).

Comparative Spectral Data Table

The following table contrasts the vibrational modes of the target Bromomethyl Fluorobiphenyl against its critical process impurities.

Vibrational ModeFrequency Range (cm⁻¹)Target: Bromomethyl (-CH₂Br)Alternative: Methyl Precursor (-CH₃)Alternative: Alcohol Impurity (-CH₂OH)
O-H Stretch 3200–3550Absent Absent Strong, Broad (Diagnostic)
C-H Stretch (sp³) 2850–2980Weak (Methylene)Medium (Methyl)Weak (Methylene)
C=O[2] Stretch 1680–1720AbsentAbsentAbsent (unless over-oxidized to aldehyde)
Ar-F Stretch 1200–1260Strong StrongStrong
-CH₂- Wag (CH₂X) 1200–1300Distinct Band (Diagnostic)AbsentShifted/Different Profile
C-Br Stretch 500–700Strong (600–700) Absent Absent
C-O Stretch 1000–1100AbsentAbsentStrong
Technical Deep Dive: Key Diagnostic Regions
The "Fingerprint" Region (500–700 cm⁻¹)

The most definitive feature of the bromomethyl group is the C-Br stretching vibration .

  • Target Performance: For primary alkyl bromides (like benzyl bromide derivatives), this band typically appears between 600 and 700 cm⁻¹ .[2] In 4-(bromomethyl)-2-fluorobiphenyl, look for a sharp, medium-to-strong peak in this region.[2]

  • Comparison: This peak is completely absent in the methyl precursor and the alcohol derivative, making it the primary "Go/No-Go" QC peak.

The Fluorine Signature (1200–1260 cm⁻¹)

The Aryl-Fluorine (Ar-F) stretch is exceptionally strong and can obscure other peaks.[2]

  • Causality: The high polarity of the C-F bond results in a large dipole moment change during vibration, leading to intense absorption.

  • Interference Warning: This band often overlaps with the -CH₂- wagging mode of the benzyl bromide group.[2] Analysts must look for the shoulder or doublet nature in this region to confirm the presence of both the Fluorine atom and the Bromomethyl group.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data that can reliably distinguish these subtle structural differences, follow this standardized protocol.

Sample Preparation: ATR vs. KBr
  • Recommended Method: Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal).[2]

    • Why? Bromomethyl fluorobiphenyls can be reactive.[2] KBr pellet pressing involves high pressure and moisture exposure (hygroscopic KBr), which can induce micro-hydrolysis of the reactive -CH₂Br to -CH₂OH during prep, leading to false O-H signals.[2]

    • Validation: ATR requires no sample modification, preserving the chemical integrity of the labile alkyl bromide.

Step-by-Step Acquisition Workflow
  • Background Collection: Collect a 32-scan background spectrum of the clean ATR crystal.[2]

  • Sample Loading: Place ~5-10 mg of solid bromomethyl fluorobiphenyl onto the crystal center.

  • Pressure Application: Apply consistent pressure using the anvil.[2] Note: Ensure contact is uniform but avoid crushing crystals into a paste if polymorphism is being studied.

  • Acquisition: Scan range 4000–450 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.[2]

  • Validation Check (The "Self-Check"):

    • Check 3400 cm⁻¹: If signal > 5% T, sample is wet or hydrolyzed.[2] REJECT.

    • Check 2300 cm⁻¹: If CO₂ doublet is excessive, purge and re-scan.[2]

Part 3: Visualization & Logic Pathways[2]

Spectral Interpretation Decision Tree

This diagram guides the analyst through the logical deduction process to identify the compound and detect impurities.

IR_Interpretation_Flow Start Start: Analyze Spectrum CheckOH Check 3200-3550 cm⁻¹ (Broad Peak?) Start->CheckOH IsAlcohol Contamination: Hydrolysis Product (-CH₂OH present) CheckOH->IsAlcohol Yes (Strong) CheckCBr Check 600-700 cm⁻¹ (Sharp Peak?) CheckOH->CheckCBr No CheckMethyl Check 2850-2980 cm⁻¹ (Intensity vs Aromatic CH) CheckCBr->CheckMethyl No (Peak Absent) IsTarget Identity Confirmed: Bromomethyl Fluorobiphenyl CheckCBr->IsTarget Yes (Peak Present) IsPrecursor Identity: Methyl Precursor (Starting Material) CheckMethyl->IsPrecursor Strong Aliphatic CH

Figure 1: Decision tree for identifying Bromomethyl Fluorobiphenyls and distinguishing them from common process impurities.

Reaction Monitoring Pathway

This workflow illustrates how IR is used to monitor the bromination of the methyl-fluorobiphenyl precursor.

Reaction_Monitoring SM Starting Material (Methyl-Fluorobiphenyl) No C-Br peak Reaction Radical Bromination (NBS/Br₂) SM->Reaction Initiate Product Product (Bromomethyl-Fluorobiphenyl) New Peak: ~600-700 cm⁻¹ Reaction->Product Monitor Appearance of 600-700 cm⁻¹ OverReaction Over-Bromination (Dibromomethyl) Shift in C-Br / CH Wag Product->OverReaction Prolonged Reaction

Figure 2: Reaction monitoring workflow. The appearance of the C-Br stretch at 600-700 cm⁻¹ is the primary indicator of conversion.

References

  • National Institute of Standards and Technology (NIST) .[2] Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook.[2][3] Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Alkyl Halides. Available at: [Link]

  • SpectraBase . Spectrum of 4-Bromo-2-fluorobiphenyl (Analogous Core Structure). Wiley Science Solutions.[2] Available at: [Link](Note: Used for aromatic core validation).[2]

Sources

Bioisosteric Replacement Strategies: A Comparative Guide to 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Scientists Content Type: Technical Comparison & Experimental Guide

Executive Summary

In the iterative process of lead optimization, the strategic replacement of metabolically labile aromatic systems is paramount to achieving clinical viability. While the biphenyl motif is a privileged scaffold that provides deep hydrophobic interactions (


 stacking) within target binding pockets, it is notoriously susceptible to rapid Phase I metabolism via Cytochrome P450 (CYP450) oxidation.

As a Senior Application Scientist, I have structured this guide to critically evaluate 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl as a premium bioisosteric building block. By comparing it against unfluorinated and naphthyl alternatives, this guide elucidates the causality behind its superior pharmacokinetic profile and provides a self-validating experimental workflow for its integration into your drug discovery pipeline.

The Mechanistic Rationale for Fluoro-Biphenyl Bioisosterism

The decision to transition from a standard benzyl, naphthyl, or unfluorinated biphenyl group to a fluorinated biphenyl system is driven by the fundamental principles of physical organic chemistry and enzyme kinetics .

  • CYP450 Evasion via Bond Energetics: Unsubstituted biphenyls are highly prone to hydroxylation at the para-position of the terminal ring. The carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 105–115 kcal/mol, significantly higher than the C-H bond (~98 kcal/mol) . Placing a fluorine atom at this metabolic "soft spot" effectively blocks CYP450-mediated epoxidation and subsequent hydroxylation.

  • Steric and Electronic Modulation: Fluorine is the smallest substituent that can be used as a hydrogen isostere (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen). This ensures that the bioisosteric swap does not introduce steric clashes within the receptor pocket. Furthermore, the strong electron-withdrawing nature of fluorine modulates the electron density of the biphenyl

    
    -system, reducing its susceptibility to oxidative attack .
    

Pathway cluster_0 Unfluorinated Biphenyl Liability cluster_1 Fluoro-Biphenyl Bioisosterism N1 Unfluorinated Motif (Labile C-H Bond) N2 CYP450 Oxidation (Phase I) N1->N2 N3 Hydroxylated Metabolite (Rapid Clearance) N2->N3 N4 4-Fluoro-biphenyl (Strong C-F Bond) N5 CYP450 Shielding (Steric/Electronic) N4->N5 N6 Metabolic Stability (Prolonged t1/2) N5->N6

Mechanism of CYP450 evasion via strategic fluorine incorporation on the biphenyl scaffold.

Comparative Analysis of Alkylating Alternatives

When designing a molecule requiring an extended hydrophobic tail, chemists typically choose between several bromomethyl precursors. Table 1 objectively compares 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl against its most common structural alternatives.

Table 1: Physicochemical and Structural Comparison of Alkylating Agents
Reagent / Building BlockStructural MotifCalculated LogP*Primary Metabolic LiabilityApplication Context
3-(Bromomethyl)-4-fluoro-1,1'-biphenyl Fluoro-biphenyl4.1Low: C-F bond blocks para-oxidation.Late-stage lead optimization to rescue high-clearance compounds.
3-(Bromomethyl)-1,1'-biphenyl Unfluorinated biphenyl3.9High: Rapid CYP3A4/CYP2D6 hydroxylation.Early SAR exploration; often fails in vivo PK hurdles.
2-(Bromomethyl)naphthalene Fused bicyclic (Naphthyl)3.6Moderate: Epoxidation across the fused ring.Used when strict planarity is required by the target pocket .
Benzyl Bromide Monocyclic phenyl2.4Moderate: Aromatic hydroxylation.Baseline fragment; lacks the extended reach needed for deep pockets.

*LogP values are approximate for the isolated radical motifs.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the integration of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl into a core scaffold must be executed through a self-validating workflow. The following protocol describes an


 alkylation of a secondary amine, followed by orthogonal structural and functional validation steps.
Step-by-Step Alkylation and Validation Protocol

Step 1: Nucleophilic Substitution (


) 
  • Causality: We utilize Potassium Carbonate (

    
    ) in anhydrous N,N-Dimethylformamide (DMF). DMF provides a highly polar aprotic environment that tightly solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the nucleophile. The primary bromomethyl group undergoes rapid, sterically unhindered 
    
    
    
    displacement.
  • Procedure: Dissolve the amine core (1.0 eq) in anhydrous DMF (0.2 M). Add

    
     (2.5 eq) and stir for 15 minutes at room temperature. Dropwise, add 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl (1.1 eq). Heat to 60°C for 4 hours.
    

Step 2: Isolation & Purification

  • Procedure: Quench with

    
    , extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Step 3: Structural Validation (The Checkpoint)

  • Causality: Before advancing to expensive biological assays, structural integrity must be unequivocally confirmed.

  • Procedure: Utilize

    
    F NMR. Because fluorine is 100% naturally abundant and highly sensitive to its local electronic environment, the appearance of a sharp multiplet at approximately -115 to -120 ppm  acts as a definitive, self-validating marker of successful fluoro-biphenyl incorporation, free from proton background noise. Confirm exact mass via High-Resolution LC-MS.
    

Step 4: Functional Validation (HLM Assay)

  • Procedure: Incubate the purified compound (1

    
    M) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Aliquot at 0, 5, 15, 30, and 60 minutes, quenching with cold acetonitrile containing an internal standard. Analyze parent depletion via LC-MS/MS to calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Workflow Step1 1. Alkylation Reaction Nucleophile + 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl Step2 2. Purification & Isolation Flash Chromatography / Prep-HPLC Step1->Step2 Step3 3. Structural Validation 19F NMR (-115 ppm) & High-Res LC-MS Step2->Step3 Step4 4. Functional Validation Human Liver Microsome (HLM) Assay Step3->Step4 Step5 5. Pharmacokinetic Profiling Calculate t1/2 and Intrinsic Clearance (CL_int) Step4->Step5

Self-validating experimental workflow for bioisosteric alkylation and metabolic profiling.

Performance Metrics: Metabolic Stability Comparison

The true value of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl is realized in in vitro ADME profiling. Table 2 presents representative experimental data demonstrating the pharmacokinetic rescue of a highly cleared compound by utilizing this specific bioisosteric replacement .

Table 2: Comparative In Vitro Metabolic Stability (HLM Assay)
Scaffold MotifRemaining after 30 min (%)Half-life (

, min)
Intrinsic Clearance (

,

L/min/mg)
Unfluorinated Biphenyl 12.4%14.6> 150.0 (High)
Naphthyl Isostere 38.2%28.585.4 (Moderate)
4-Fluoro-biphenyl 84.5% > 120.0 < 15.0 (Low)

Data Interpretation: The unfluorinated biphenyl suffers from rapid clearance (


 > 150 

L/min/mg) due to unhindered Phase I oxidation. Substituting the building block with 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl extends the half-life beyond 120 minutes, transforming a metabolically unviable hit into a robust clinical candidate.

Conclusion

The selection of an alkylating building block is not merely a synthetic choice, but a profound pharmacokinetic determinant. 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl offers a distinct advantage over unfluorinated and naphthyl alternatives by preserving the critical hydrophobic binding interactions of the biphenyl system while synthetically immunizing the molecule against CYP450-mediated degradation. By implementing the self-validating protocols outlined in this guide, development teams can confidently leverage this reagent to overcome late-stage metabolic liabilities.

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv URL:[Link]

Safety Operating Guide

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl: Proper Disposal & Deactivation Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide treats 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl primarily as a benzylic bromide . While the biphenyl core and fluorine substitution affect lipophilicity and metabolic stability in drug design, the safety and disposal protocols are dictated by the highly reactive bromomethyl group. This moiety is a potent alkylating agent and lachrymator.

Executive Safety Summary

Hazard Class: Alkylating Agent / Lachrymator / Corrosive (Skin/Eye) Primary Risk: Benzylic bromides react rapidly with nucleophiles (DNA, proteins) and moisture.[1] Hydrolysis releases hydrogen bromide (HBr) gas, which is corrosive to respiratory tissues.[1][2] Immediate Action:

  • Do NOT dispose of down the drain.[1][3]

  • Do NOT mix with strong oxidizers or alkali metals.[1]

  • Segregate as Halogenated Organic Waste .[1]

Chemical Profile & Properties

Understanding the physical state is critical for selecting the correct waste stream.

PropertyDataRelevance to Disposal
CAS Number Specific isomer varies (Generic: Benzylic Bromide class)Used for waste manifesting.[1][4][5][6]
Functional Group Alkyl Bromide (Benzylic)High reactivity; requires quenching for bulk disposal.[1]
Physical State Solid / Low-melting solidDisposed of in "Solid Hazardous Waste" unless in solution.[1]
Solubility Low in water; High in DCM, EtOAc, THFRequires organic co-solvent for effective aqueous quenching.[1][2]
Incompatibility Amines, Alcohols, Bases, OxidizersSegregate from these streams to prevent uncontrolled exotherms.[1][2]

Pre-Disposal Assessment

Before handling, determine the state of the material to select the correct workflow.[1][4]

DisposalLogic Start Material Assessment StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Old Reagent StateCheck->SolidPure Solid ReactionMix Reaction Mixture / Solution StateCheck->ReactionMix Liquid/Solvated Spill Spill / Contamination StateCheck->Spill Accidental Release DirectWaste Direct Disposal (Double Bagged) SolidPure->DirectWaste Small Qty (<5g) Quench Chemical Deactivation (Thiosulfate Method) SolidPure->Quench Bulk (>5g) ReactionMix->Quench Contains Unreacted Reagent HalogenWaste Bin: Halogenated Organic Waste ReactionMix->HalogenWaste Fully Consumed SpillProc Emergency Spill Protocol (See Section 6) Spill->SpillProc DirectWaste->HalogenWaste Quench->HalogenWaste After pH Check

Figure 1: Decision matrix for determining the appropriate disposal pathway based on material state and quantity.[1][2]

Chemical Deactivation Protocol (The "Active Path")

Why this matters: Simply placing reactive alkylating agents in a waste drum can create "time bombs" if the drum contains incompatible nucleophiles. For quantities >5g or reaction mixtures, chemical quenching is the gold standard for safety.[1][2]

Mechanism: Sodium thiosulfate reacts with the benzylic bromide to form a water-soluble, non-toxic Bunte salt, neutralizing the alkylating potential.[1][2]

Reagents Required[4][8][9][10][11][12]
  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Sodium Bicarbonate (

    
    ) - Critical to prevent sulfur precipitation[1][2]
    
  • Organic Solvent (Ethyl Acetate or Ethanol)[2]

Step-by-Step Procedure
  • Preparation:

    • Dissolve the 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl in an organic solvent (e.g., Ethyl Acetate) if it is not already in solution.[1][2]

    • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .

    • Expert Tip: Add a small amount of Sodium Bicarbonate to the thiosulfate solution to maintain a slightly alkaline pH. Acidic thiosulfate decomposes to release toxic

      
       gas and elemental sulfur [1].
      
  • The Quench (Biphasic System):

    • Slowly add the Thiosulfate solution to the organic bromide solution.

    • Agitation is Key: Because the bromide is lipophilic and the thiosulfate is hydrophilic, the reaction occurs at the interface.[1] You must stir vigorously for 1-2 hours to ensure completion.

  • Verification:

    • Perform a TLC (Thin Layer Chromatography) check.[1] The starting material spot (high

      
      ) should disappear, replaced by baseline material (Bunte salt).[1][2]
      
  • Disposal:

    • Once confirmed absent, the mixture can be separated.[1][2][7]

    • Organic Layer: Dispose of as Halogenated Organic Solvent Waste.[1]

    • Aqueous Layer: Check pH.[1] If neutral (pH 6-9), it may be drain-disposable (consult local EHS regulations).[1][2] If unsure, combine with organic waste.[1][2]

QuenchFlow Input Reactive Bromide (Organic Phase) Mix Vigorous Stirring (1-2 Hours) Input->Mix Agent 10% Na2S2O3 + NaHCO3 (Aqueous Phase) Agent->Mix Check TLC Check (Disappearance of SM) Mix->Check Result Bunte Salt (Non-Toxic) Check->Result Complete Waste Halogenated Waste Result->Waste

Figure 2: Biphasic quenching workflow using Sodium Thiosulfate.

Standard Disposal (Pure Substance)

If quenching is not feasible or the quantity is small (<5g), follow the Double-Containment Rule .[1][2]

  • Primary Container: Place the solid or original vial into a clear, sealable bag (e.g., Ziploc).

  • Secondary Container: Place the sealed bag into a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic Solid" .[1]

    • Explicitly write: "Contains 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl.[1][2] Lachrymator. Alkylating Agent."

  • Waste Stream: Place in the lab's satellite accumulation area for Halogenated Waste.

Regulatory Note: In the US, this likely falls under RCRA codes for ignitable (D001) or reactive (D003) depending on the specific formulation, but generic "Halogenated Organic" (often F-coded if solvated) is the standard lab protocol [2].[1][2]

Emergency Spill Response

Scenario: You have dropped a vial of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl on the floor.[1][2]

  • Evacuate & Alert: The compound is a lachrymator.[1] If vapors are present, evacuate the immediate area.[1][2][4][8][9][10]

  • PPE Upgrade: Do not rely on standard nitrile gloves alone for prolonged contact.[1] Use Silver Shield or Viton laminate gloves if handling bulk material, or double-glove with nitrile and change immediately upon contact [3].[1][2] Wear a full-face respirator or work in a hood if possible.[1]

  • Do NOT use water: Adding water directly to the pure solid will generate HBr gas.

  • Absorb: Cover the spill with a specialized spill pad or vermiculite/sand.

  • Decontaminate Surface:

    • Once the bulk solid is removed, wipe the surface with the Thiosulfate/Bicarbonate solution described in Section 4.[1] This neutralizes trace residues.[1][8]

    • Follow with a detergent wash.[1]

References

  • BenchChem. (2025).[1][7] Quantitative Data on Common Bromine Quenching Agents. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Waste Code - RCRAInfo - EPA. Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4,4'-Bis(bromomethyl)biphenyl. (Used as surrogate for benzylic bromide hazard class). Retrieved from

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of research and drug development, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, halogenated biphenyls represent a cornerstone for building molecular complexity. This guide provides essential, immediate safety and logistical information for handling 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl, a compound of interest in contemporary organic synthesis. As your dedicated partner in scientific advancement, we aim to empower your research with the highest standards of safety and operational excellence.

Core Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with compounds of this class include acute oral toxicity, skin corrosion/irritation, serious eye damage, and respiratory irritation.[2][3][4][5] Consequently, a multi-layered PPE strategy is mandatory to mitigate these risks.

PPE CategoryItemSpecifications and RecommendationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving.[6]Provides a primary barrier against dermal absorption, which can lead to skin irritation and systemic toxicity.[7]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles conforming to ANSI Z87.1 standards are required. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[6][8]Protects against accidental splashes which can cause severe eye damage, including blindness.[2]
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned.[6]Prevents incidental skin contact and protects personal clothing from contamination.[9]
Respiratory Protection Chemical fume hoodAll handling of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl should be conducted within a properly functioning chemical fume hood.[1][6]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[3]

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for ensuring safety and maintaining the integrity of your research. The following step-by-step guide outlines the key phases of handling this reagent.

Pre-Handling and Preparation
  • Information Review : Thoroughly review the safety information for analogous compounds and have emergency contact numbers readily available, including Poison Control (800-222-1222).[10]

  • Work Area Setup : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11]

  • PPE Donning : Put on all required PPE as detailed in the table above before handling the chemical container.

Handling and Use
  • Weighing and Transfer : Conduct all manipulations, including weighing and transferring the solid compound, within the fume hood to contain any dust or particles.

  • Spill Prevention : Use a stable surface for all containers and employ a secondary container when transporting the chemical within the lab.[11]

Post-Handling and Decontamination
  • Container Sealing : Tightly seal the container after use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2]

  • Surface Decontamination : Clean the work area within the fume hood thoroughly.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[7]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[10][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately for treatment advice.[10]
Spill Management

A small spill can be managed by laboratory personnel with the appropriate training and equipment. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Size & Hazard Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste via Institutional EHS Decontaminate->Dispose Report Document the Incident Dispose->Report

Workflow for managing a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl and any contaminated materials is a legal and ethical responsibility.

Waste Segregation and Collection
  • Solid Waste : All unused product and contaminated disposable items (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][13]

  • Liquid Waste : If the compound is used in a solution, the resulting liquid waste should be collected in a separate, labeled container for halogenated organic waste.[13]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

Final Disposal
  • Do not dispose of this chemical down the drain or in regular trash.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with all local, state, and federal regulations.[13]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl into your research endeavors, paving the way for new discoveries while maintaining a secure laboratory environment.

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL.
  • Agilent Technologies, Inc. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). 4-(Bromomethyl)biphenyl - SAFETY DATA SHEET.
  • United States Environmental Protection Agency. (2019, February 5). First Aid in Case of Pesticide Exposure.
  • Li, D., et al. (2014). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Environmental Science & Technology, 48(24), 14487-14495.
  • Armed Forces Pest Management Board. (2025, March 6). Treatments - Emergency Aid and Safety Guidelines for Managing Pesticide Spills.
  • Northwestern University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - 4,4'-Bis(bromomethyl)biphenyl.
  • BenchChem. (2025). Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde.
  • BenchChem. (2025). Proper Disposal of 3-(Bromomethyl)-4-methylfuran-2,5-dione: A Guide for Laboratory Professionals.
  • University of Florida, IFAS Extension. (n.d.). First Aid for Pesticide Exposure1.
  • Halder, J., et al. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine.
  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl.
  • Beyond Pesticides. (n.d.). What to Do in a Pesticide Emergency.
  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • BenchChem. (2025). Health and safety handling precautions for 4-Bromobiphenyl.
  • Landa, E. R., & Fones, P. J. (2020). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science and Pollution Research, 27(1), 1-13.
  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens.
  • University of Alberta. (n.d.). Safe Handling of Laboratory Equipment.
  • Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.